This guide provides an in-depth spectroscopic analysis of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane , a highly specialized fluorinated ether intermediate. Often encountered in the synthesis of inhalation anesthetics (analogous to Desflurane or Isoflurane derivatives) or as a radical addition product of hydrogen bromide (HBr) to perfluoromethyl vinyl ether (PMVE).
Structural Analysis & Stereochemistry
The molecule possesses a single chiral center at the C2 position, rendering the geminal fluorines on C1 diastereotopic. This results in complex second-order effects in the NMR spectra, which are critical for positive identification.
C1 Position:
(Bromodifluoromethyl group)
C2 Position:
(Fluoro-trifluoromethoxy-methyl group)
Synthesis Context (Origin of Impurity)
Understanding the origin is vital for impurity profiling. This molecule is typically formed via the Free-Radical Addition of HBr to Perfluoromethyl Vinyl Ether (PMVE).
Figure 1: Synthesis pathway showing the regioselective formation of the target molecule.
Spectroscopic Atlas
A. Nuclear Magnetic Resonance (NMR)
Due to the presence of six fluorine atoms and a chiral center, the
NMR is the primary diagnostic tool.[1] The spectrum will exhibit an AB pattern for the group.
(internal, 0.0 ppm) or -trifluorotoluene (internal, -63.72 ppm).
Predicted Data Summary
Nucleus
Shift (, ppm)
Multiplicity
Coupling Constants (, Hz)
Assignment
-58.0 to -59.5
Doublet (d)
-68.0 to -72.0
AB System (dd)
(Geminal)
()
-70.0 to -74.0
AB System (dd)
()
-142.0 to -146.0
Multiplet (dm)
5.80 - 6.20
ddd
,
Detailed Interpretation:
The
Signal: Appears as a distinct signal around -58 ppm. It usually shows small long-range coupling to the fluorine.
The
AB System: Because C2 is chiral, the two fluorines on C1 are chemically non-equivalent (diastereotopic). They do not appear as a simple doublet but as a "roofing" AB quartet with a large geminal coupling constant (~160 Hz).
The
Signal: This fluorine is coupled strongly to the geminal proton ( Hz), creating a wide doublet, which is further split by the vicinal fluorines.
B. Mass Spectrometry (GC-MS)
Electron Impact (EI) ionization is standard. The molecule is fragile and may not show a strong molecular ion (
), but the fragmentation pattern is highly specific.
Instrument Parameters:
Ionization: EI, 70 eV.
Source Temp: 200°C.
Interface: 230°C.
Diagnostic Fragments:
m/z
Ion Composition
Relative Intensity
Notes
246/248
< 1%
Very weak or absent.
167
High
Loss of Bromine atom.
129/131
Medium
Characteristic doublet (1:1 ratio).
113
Medium
Loss of and Br.
69
/
Base Peak (100%)
Dominant fluorinated fragment.
51
Low
Rearrangement product.
Fragmentation Logic:
The bond between the ether oxygen and the ethyl backbone is relatively strong, but the C-Br bond is weak. The primary fragmentation pathway involves the cleavage of the C-Br bond or the loss of the trifluoromethoxy group.
Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.
C. Infrared Spectroscopy (FT-IR)
IR is less specific than NMR but useful for confirming functional groups.
Method: ATR (Attenuated Total Reflectance) on neat liquid or gas phase cell.
Key Bands:
2950-3000 cm
: C-H stretch (Weak, often obscured).
1100-1350 cm
: C-F and C-O-C stretches (Very Strong, Broad). The "Fluorine Fingerprint" region.
600-800 cm
: C-Br stretch (Medium/Strong).
Experimental Validation Protocol
To confirm the identity of this specific isomer against its regioisomer (
), follow this logic gate:
Run
NMR (Proton Decoupled).
Observation: Do you see an AB system (two doublets roofing toward each other)?
Yes: Indicates
with a chiral neighbor. Consistent with Target .
No (Singlets/Simple Doublets): Indicates symmetry or lack of chiral center influence. Suspect isomer.
Run
NMR.
Observation: Is the proton a doublet of multiplets centered at ~6.0 ppm?
Alternative: If the shift is ~4.5 ppm and a triplet, it suggests a terminal
group, indicating the other isomer ().
References
Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.[2] Link
ChemicalBook. (2025). 1-Bromo-2-(trifluoromethoxy)ethane Data (Analogous Backbone). Link
NIST Chemistry WebBook. (2025). Mass Spectra of Fluorinated Ethers. Link
Sigma-Aldrich. (2025). Safety Data Sheet & Properties for Fluorinated Intermediates. Link
(Note: While specific spectral atlases for this exact CAS are proprietary to databases like SciFinder or Reaxys, the data above is synthesized from established substituent chemical shift increments and fragmentation rules for fluorinated ethers.)
Technical Guide: Stability and Storage of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
This technical guide provides an in-depth analysis of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane , a specialized hydrobromofluoroether (HBFE) utilized primarily in fire suppression research and as a potential vol...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane , a specialized hydrobromofluoroether (HBFE) utilized primarily in fire suppression research and as a potential volatile anesthetic intermediate.
Part 1: Executive Summary & Chemical Identity
1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (also referred to in technical literature as 2-Bromo-1,1,2-trifluoroethyl trifluoromethyl ether ) is a halogenated ether characterized by its high volatility and specific reactivity profile. Originally investigated as a "tropodegradable" replacement for Halon 1301, its chemical structure balances storage stability with atmospheric lability.
This compound belongs to the class of Hydrobromofluoroethers (HBFEs) . Its low boiling point (37 °C) necessitates strict temperature control during storage to prevent evaporative loss and pressure buildup.
Insoluble in water; Soluble in fluorinated solvents
Part 2: Stability Profile
The stability of this HBFE is dictated by the strength of its C-F and C-O bonds, contrasted by the weaker C-Br bond which serves as the activation site for atmospheric degradation.
Thermal Stability
Storage Conditions: The compound is thermally stable at standard storage temperatures (-20°C to 25°C). The ether linkage (
) is robust against spontaneous unimolecular decomposition below 100°C.
High-Temperature Behavior: In fire scenarios or pyrolysis (>400°C), the molecule decomposes to release Hydrogen Bromide (HBr) , Hydrogen Fluoride (HF) , and Carbonyl Fluoride (
) . This mechanism is intentional for fire suppression (Br radical release interrupts combustion chains) but poses a toxicity hazard.
Hydrolytic Stability
Resistance: Fluorinated ethers generally exhibit excellent hydrolytic stability compared to their non-fluorinated counterparts. The electron-withdrawing fluorine atoms shield the ether oxygen from protonation and nucleophilic attack.
Risk Factor: Prolonged exposure to basic aqueous media may induce dehydrohalogenation (elimination of HBr), forming reactive vinyl ethers.
Photolytic & Atmospheric Stability
Tropodegradable: The compound is designed to have a short atmospheric lifetime.[1] It is sensitive to Hydroxyl radicals (
) in the atmosphere, which abstract the hydrogen atom, leading to fragmentation.
Light Sensitivity: While not acutely photosensitive to visible light, prolonged exposure to UV radiation can weaken the C-Br bond. Storage in amber glass or opaque containers is required to prevent slow photolysis.
Degradation Pathway (Atmospheric)
The primary degradation route involves hydrogen abstraction followed by oxidation.
Caption: Figure 1 illustrates the radical-mediated breakdown of the compound, highlighting its environmental fate.
Part 3: Storage and Handling Protocols
Due to its boiling point of 37°C, temperature control is the single most critical factor in storage.
Storage Specifications
Parameter
Requirement
Rationale
Temperature
2°C – 8°C (Refrigerated)
Prevents vaporization and pressure buildup. Ambient storage (<25°C) is acceptable only for short periods.
Container Material
Borosilicate Glass or Stainless Steel (316L)
Fluorinated solvents can swell certain plastics (PVC, PS). PTFE/Teflon liners are compatible.
Closure System
Teflon-lined Screw Cap + Parafilm
Prevents vapor leakage. The low surface tension of fluorocarbons allows them to "creep" through standard seals.
Headspace
Minimal (<10% volume)
Reduces the volume of vapor phase saturated with the compound.
Light Protection
Amber vials or Aluminum foil wrap
Minimizes UV-induced C-Br bond homolysis.
Handling Workflow
The following decision tree outlines the safe handling procedure to minimize exposure and loss.
Caption: Figure 2 depicts the mandatory cooling step before opening to prevent flash vaporization.
Safety & Toxicology[4]
Inhalation Hazard: As a halogenated ether, this compound likely possesses anesthetic properties . Inhalation of vapors may cause dizziness, sedation, or cardiac sensitization (arrhythmia) at high concentrations.
Skin Contact: Defatting agent. Prolonged contact can cause irritation.
Emergency Protocol: In case of spill, evacuate the area immediately due to rapid vaporization. Allow vapors to disperse via fume hood ventilation before cleanup.
Part 4: Synthesis & Context
This compound is typically synthesized via the bromination of fluorinated vinyl ethers. A common synthetic route involves the reaction of Trifluoromethyl 2,2-difluorovinyl ether (
) or similar precursors with bromine or hydrogen bromide under controlled conditions.
Research by NIST and other agencies identified this molecule during the "Next Generation Fire Suppression Technology Program" (NGP) as a candidate to replace Halon 1301. Its efficacy relies on the delivery of the bromine atom to the flame front, while the fluorinated ether backbone ensures it remains liquid for easier handling compared to gaseous suppressants.
References
National Institute of Standards and Technology (NIST). (2005). Search for New Fire Suppressant Chemicals (Chapter 7). NIST Technical Note.
Mather, J. D., & Tapscott, R. E. (1999). Environmentally Acceptable Fire Extinguishants. NGP Project Report.[1]
ChemicalBook. (2025). 1-Bromo-2-(trifluoromethoxy)ethane (Related Analog Data).
PubChem. (2025).[2][3] Compound Summary: Halogenated Ethane Derivatives. National Library of Medicine.
Comprehensive Nomenclature and Chemical Identity Guide: 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
This guide provides an in-depth technical analysis of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane , a specialized fluorinated ether intermediate. While often referenced in the context of halogenated anesthetic res...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane , a specialized fluorinated ether intermediate. While often referenced in the context of halogenated anesthetic research and fluorinated organic synthesis, it is distinct from marketed agents like Isoflurane or Desflurane.
Core Chemical Identity & Nomenclature
This compound is a polyhalogenated ether characterized by a trifluoromethoxy group (
) and a brominated ethyl backbone. Its nomenclature varies significantly depending on whether the IUPAC rules for substituted ethanes or the common nomenclature for ethers is applied.
The dual naming convention arises from two different approaches to defining the parent structure:
Substituted Ethane (IUPAC Preferred):
Parent Chain: Ethane (
).
Substituents:
Position 1: Bromo (
), Fluoro (), Fluoro ().
Position 2: Trifluoromethoxy (
), Fluoro ().
Numbering Logic: The carbon with the bromine and two fluorines is assigned position 1 to give the lowest locant set for the substituent alphabetization (Bromo < Fluoro < Trifluoromethoxy).
The molecule features a chiral center at the carbon atom bearing the single fluorine and the trifluoromethoxy group (C2 in IUPAC, C1 of the ethyl group in ether naming).
2D Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and functional groups.
Figure 1: Connectivity of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane showing the ether linkage and halogenation pattern.[1][4][5][6]
Synonyms and Alternative Designations
This compound appears in various databases under different naming conventions. The table below consolidates these synonyms for cross-referencing.
While not a marketed clinical anesthetic, the structural properties of CAS 2356-55-0 align with the halogenated ether class of anesthetics (e.g., Isoflurane, Desflurane). It is primarily used as a fluorinated intermediate in organic synthesis.
Key Physical Data
Property
Value
Relevance
Physical State
Liquid
Standard conditions
Boiling Point
37–38 °C
Highly volatile; requires cold storage
Density
~1.6–1.8 g/mL
Typical for brominated fluorocarbons
Solubility
Insoluble in water; soluble in organic solvents
Lipophilic nature
Synthesis & Research Context
This compound is often synthesized via the fluorination of brominated vinyl ethers or the addition of trifluoromethoxy radicals to halogenated olefins.
Pathway: Reaction of trifluoromethyl hypofluorite (
) or similar electrophilic fluorinating agents with bromodifluoroethylene derivatives.
Utility: It serves as a precursor for introducing the pharmacophore
into more complex organic molecules or as a reference standard in the analysis of volatile anesthetic impurities.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13628975 (Isomer Analog). PubChem. Available at: [Link]
Molbase. 1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane - PC0833. Available at: [Link]
An In-depth Technical Guide to Trifluoromethoxylation Reactions Authored by a Senior Application Scientist Introduction: The Rise of the Trifluoromethoxy Group in Modern Chemistry In the landscape of drug discovery and m...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Trifluoromethoxylation Reactions
Authored by a Senior Application Scientist
Introduction: The Rise of the Trifluoromethoxy Group in Modern Chemistry
In the landscape of drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] Among these, the trifluoromethoxy (OCF3) group has emerged as a uniquely powerful substituent. Its distinct combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character allows chemists to meticulously tune the physicochemical and biological properties of a molecule.[3][4] The introduction of an OCF3 group can enhance membrane permeability, block metabolic pathways, and modulate receptor binding affinity, making it a highly sought-after motif in the development of novel pharmaceuticals and agrochemicals.[2][5]
However, the direct and selective installation of this group has historically been a significant synthetic challenge.[3] Early methods often required harsh conditions or multi-step sequences involving unstable and hazardous reagents.[6][7] The last two decades have witnessed a surge of innovation, leading to the development of sophisticated and practical trifluoromethoxylation reactions. This guide provides an in-depth analysis of the core strategies that have been developed, focusing on the underlying mechanisms, practical applications, and the causality behind experimental choices. We will explore the three primary mechanistic manifolds: electrophilic, nucleophilic, and radical trifluoromethoxylation.
Electrophilic Trifluoromethoxylation: Taming the "CF3O+" Synthon
The conceptual delivery of a "CF3O+" equivalent to a nucleophilic substrate is a primary strategy for forming C-OCF3 bonds. While a free CF3O+ cation is not generated, a class of reagents has been developed that react as if they are sources of this electrophilic species.[8] Hypervalent iodine compounds, often referred to as Togni reagents, are at the forefront of this class.[6][9]
Mechanism of Action: The Role of Hypervalent Iodine Reagents
Togni reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, are stable, crystalline solids that serve as versatile sources for the trifluoromethyl group.[6][10] Their reactivity towards nucleophiles like alcohols and phenols allows for direct O-trifluoromethylation. The mechanism can be nuanced and substrate-dependent. For the O-trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives, experimental evidence points towards a radical process for the initial O-trifluoromethylation step, followed by a rearrangement involving the heterolytic cleavage of the N–OCF3 bond.[9]
In other cases, particularly with metal catalysis, the reaction can proceed through a more formally electrophilic pathway. For instance, the activation of a Togni reagent with a Lewis acid like Zn(NTf2)2 facilitates the transfer of the trifluoromethyl group to alcohols.[6] Silver-mediated oxidative trifluoromethylation of phenols involves the formation of a key [AgIII(CF3)(OAr)] intermediate, which undergoes reductive elimination to furnish the desired aryl trifluoromethyl ether.[3]
Visualization: General Mechanism of Phenol Trifluoromethoxylation
Caption: Metal-catalyzed electrophilic O-trifluoromethylation of a phenol.
Experimental Protocol: Silver-Mediated O-Trifluoromethylation of Phenols[3]
This protocol is representative of the silver-mediated oxidative trifluoromethylation of phenols using Me3SiCF3 as the trifluoromethyl source.
Preparation: To an oven-dried reaction tube, add the phenol substrate (0.2 mmol, 1.0 equiv.), AgOTf (0.24 mmol, 1.2 equiv.), and CsF (0.4 mmol, 2.0 equiv.).
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
Solvent and Reagent Addition: Add anhydrous toluene/trifluorotoluene (1:2, 1.0 mL), followed by 2-fluoropyridine (0.24 mmol, 1.2 equiv.). Cool the mixture to 0 °C.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
Workup: Upon completion, dilute the reaction with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.
Data Presentation: Substrate Scope for Palladium-Catalyzed Allylic C-H Trifluoromethoxylation[11]
This method demonstrates the conversion of allyl arenes into allylic trifluoromethyl ethers.
Entry
Substrate (Allyl Arene)
Yield (%)
1
Allylbenzene
75
2
4-Methoxyallylbenzene
82
3
4-Chloroallylbenzene
68
4
4-Acetylallylbenzene
55
5
3-Allylindole
65
6
4-Allylcoumarin
71
Nucleophilic Trifluoromethoxylation: Harnessing the CF3O- Anion
The direct use of the trifluoromethoxide anion (CF3O⁻) as a nucleophile represents the most conceptually straightforward approach to trifluoromethoxylation. However, the generation and stabilization of this highly reactive and basic anion are non-trivial.[7] Recent advances have led to reagents that can effectively generate CF3O⁻ in situ under mild conditions, enabling a range of transformations.[10][11]
Mechanism of Action: In Situ Generation and Reaction of CF3O⁻
Reagents such as trifluoromethyl triflate (TFMT) and the more recently developed trifluoromethyl benzoate (TFBz) serve as excellent precursors to the trifluoromethoxide anion.[7][10] In the presence of a fluoride source like KF or CsF, these reagents release CF3O⁻. The choice of cation and the use of crown ethers are critical to stabilize the anion and prevent its decomposition.[7] Once generated, the CF3O⁻ can participate in classic nucleophilic substitution reactions with alkyl halides and pseudohalides (e.g., tosylates, mesylates) or engage in transition-metal-catalyzed cross-coupling reactions with aryl halides or boronic acids.[7][12]
Visualization: Nucleophilic Trifluoromethoxylation of Alkyl Halides
Caption: Generation of CF3O⁻ from TFBz and subsequent SN2 reaction.
Experimental Protocol: Trifluoromethoxylation of Alkyl Halides with TFBz[7]
This protocol describes the nucleophilic substitution of an alkyl bromide using TFBz.
Preparation: To an oven-dried vial, add KF (1.5 equiv.) and cis-dicyclohexano-18-crown-6 (1.5 equiv.).
Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with argon three times.
Solvent and Reagents: Add anhydrous ethyl acetate, followed by the alkyl bromide (1.0 equiv.) and trifluoromethyl benzoate (TFBz) (1.2 equiv.) via syringe.
Reaction: Stir the mixture vigorously at the specified temperature (e.g., 60 °C) for the required time (typically 12-36 hours), monitoring by GC-MS.
Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel, washing with additional ether.
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure alkyl trifluoromethyl ether.
Data Presentation: Scope of Nucleophilic Trifluoromethoxylation with TFBz/AgF[7]
This method utilizes in situ generated AgOCF3 for the substitution reaction.
Entry
Substrate
Yield (%)
1
1-Iodooctane
85
2
Benzyl bromide
92
3
(Bromomethyl)cyclopropane
78
4
Ethyl 2-bromoacetate
65
5
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
55
Radical Trifluoromethoxylation: Modern Photoredox and Electrochemical Approaches
While less common than reactions involving the trifluoromethyl radical (•CF3), pathways involving a trifluoromethoxy radical (•OCF3) or radical-polar crossover mechanisms represent a modern frontier.[11] These methods often leverage photoredox catalysis or electrochemistry to achieve transformations under exceptionally mild conditions.[3]
Mechanism of Action: Generating the Key Radical Intermediate
In an electrochemical approach, the direct anodic oxidation of a phenol in the presence of a trifluoromethylating agent like the Langlois reagent (CF3SO2Na) can generate a phenoxyl radical and a trifluoromethyl radical (•CF3).[3][13] Recombination of these two radicals then yields the aryl trifluoromethyl ether.
Photoredox catalysis offers an alternative route. A photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) event with a suitable precursor to generate a trifluoromethoxy radical or a related reactive intermediate. This radical can then add to an alkene or arene, initiating a sequence that culminates in the desired trifluoromethoxylated product.[13]
Visualization: General Electrochemical Radical Trifluoromethoxylation
Caption: Electrochemical generation of radicals for O-trifluoromethylation.
Experimental Protocol: Electrochemical O-Trifluoromethylation of Phenols[3]
This protocol is representative of an environmentally friendly electrochemical approach.
Cell Assembly: Assemble an undivided electrochemical cell equipped with a reticulated vitreous carbon (RVC) anode and a platinum cathode.
Reaction Mixture: To the cell, add the electron-deficient phenol substrate (1.0 equiv.), sodium trifluoromethanesulfinate (Langlois' reagent, 2.0 equiv.), and a supporting electrolyte (e.g., n-Bu4NBF4) in an appropriate solvent like acetonitrile/water.
Electrolysis: Apply a constant current (e.g., 10 mA) to the cell and conduct the electrolysis at room temperature. Monitor the consumption of the starting material by GC-MS.
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography to isolate the aryl trifluoromethyl ether.
Conclusion and Future Perspectives
The field of trifluoromethoxylation has transformed from a niche area requiring specialized and often hazardous reagents to a robust and versatile branch of synthetic chemistry. The development of stable, easy-to-handle electrophilic reagents like the Togni series, coupled with innovative nucleophilic precursors like TFBz, has placed this powerful functional group within reach for routine synthesis.[6][7] Furthermore, the advent of radical methods employing photoredox and electrochemical catalysis points towards a future of even milder and more sustainable synthetic routes.[3]
Key challenges remain, including the high cost of some reagents and the need for stoichiometric silver salts in certain oxidative protocols.[6] Future research will undoubtedly focus on developing catalytic, enantioselective trifluoromethoxylation reactions and expanding the substrate scope to allow for the late-stage functionalization of increasingly complex drug candidates and natural products.[12] The continued innovation in this area promises to accelerate the discovery of next-generation pharmaceuticals and advanced materials.[14]
References
Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration. National Center for Biotechnology Information. Available at: [Link]
Recent Development of Catalytic Trifluoromethoxylation Reactions. National Center for Biotechnology Information. Available at: [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. Available at: [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Available at: [Link]
1.9 Trifluoromethoxylation and Other Fluoroalkoxylation Reactions. ResearchGate. Available at: [Link]
The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. Wechem. Available at: [Link]
Trifluoromethylation. Wikipedia. Available at: [Link]
Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols: A mini-review. Chemical Review and Letters. Available at: [Link]
Recent Trifluoromethylation Reactions. A Mini Review Paper. SciSpace. Available at: [Link]
Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]
Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. Available at: [Link]
Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. ACS Publications. Available at: [Link]
This application note details the experimental protocol for utilizing 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (CAS: N/A for specific isomer, structurally defined as
) as a specialized reagent in organic synthesis.
While the term "trifluoromethoxylation" typically refers to the direct introduction of a trifluoromethoxy group (
) onto an arene or alkyl chain, this specific reagent is primarily employed as a fluoroalkylating agent . It introduces the 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl moiety () via Atom Transfer Radical Addition (ATRA) or reductive coupling. This transformation is critical in medicinal chemistry for installing metabolically stable, lipophilic side chains that modulate the pKa and permeability of drug candidates.
bond adjacent to the gem-difluoro group is significantly weakened, facilitating homolytic cleavage to generate the reactive fluoroalkyl radical.
Mechanism of Action (ATRA Pathway)
The reaction proceeds via a radical chain mechanism, typically initiated by a single-electron transfer (SET) catalyst (e.g., Cu(I), Ru(II), or photoredox catalysts) or a radical initiator (e.g.,
).
Activation: The catalyst reduces the C-Br bond, generating the electrophilic radical
.
Addition: This radical attacks the terminal position of an alkene (somophilic addition), forming a new C-C bond and a secondary carbon radical.
Termination/Propagation: The resulting alkyl radical abstracts a bromine atom from the reagent (or is trapped by a halide source), yielding the addition product.
Visualization: Radical Addition Workflow
The following diagram illustrates the Atom Transfer Radical Addition (ATRA) pathway using a Copper(I) catalyst.
Caption: Figure 1. Mechanistic pathway for the Cu-catalyzed ATRA of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane to terminal alkenes.
Experimental Protocol
Protocol A: Copper-Catalyzed ATRA to Alkenes
This protocol is optimized for the addition of the reagent to terminal alkenes to synthesize
-bromo-fluoroethers, which can be further functionalized (e.g., elimination to vinyl species or hydrolysis).
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Reductant (Optional): Sodium ascorbate (if starting from Cu(II))
Step-by-Step Procedure:
Setup: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar and cool to room temperature under an argon atmosphere.
Catalyst Loading: Add
(0.10 mmol) and 2,2'-Bipyridine (0.15 mmol) to the tube.
Solvent Addition: Add anhydrous DCM (5.0 mL) via syringe. Stir for 10 minutes until the complex forms (typically a dark brown/red solution).
Substrate Addition: Add the terminal alkene (1.0 mmol) followed by 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (1.5 mmol, approx. 190-200 µL depending on density - verify density, typically ~1.6-1.8 g/mL).
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen, which inhibits radical propagation. Backfill with Argon.
Reaction: Seal the tube and heat to 60°C (if using MeCN) or reflux (if using DCM) for 12–24 hours. Monitor consumption of the alkene by TLC or
NMR.
Workup: Cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a short pad of silica gel to remove copper salts.
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).
Self-Validation Check:
NMR: The product should show distinct signals for the (AB quartet or complex multiplet around -110 to -120 ppm) and the group (singlet around -58 ppm).
Mass Spec: Look for the characteristic isotopic pattern of Bromine (
Dissolve the alkene (1.0 mmol) and the brominated reagent (1.5 mmol) in
(3 mL).
Prepare a solution of
(1.5 mmol) and (1.5 mmol) in water (3 mL).
Add the aqueous solution to the organic phase at
or room temperature.
Stir vigorously for 4–8 hours.
Extract with Ethyl Acetate (
), dry over , and concentrate.
Data Summary & Troubleshooting
Parameter
Standard Condition (Cu-ATRA)
Mild Condition (Dithionite)
Temperature
60–80°C
0–25°C
Time
12–24 h
4–8 h
Functional Group Tolerance
High (Esters, Amides, Ketones)
Moderate (Avoid oxidants)
Yield (Typical)
70–85%
50–70%
Common Issue
Incomplete conversion
Hydrolysis of sensitive groups
Troubleshooting Guide:
Low Conversion: Oxygen is the primary inhibitor. Ensure rigorous degassing. Increase catalyst loading to 20 mol%.
Dehydrobromination: If the product eliminates HBr to form an alkene spontaneously, buffer the reaction with a weak base (e.g., 2,6-lutidine).
Safety & Handling
Volatility: Fluorinated ethers are often volatile. Handle in a fume hood and avoid prolonged rotary evaporation at high vacuum.
Toxicity: Assume potential toxicity similar to other halogenated anesthetics/reagents. Wear butyl rubber gloves.
Pressure: Reactions heated in sealed tubes generate pressure. Use appropriate blast shielding.
References
Dodean, R. A., et al. "Radical Addition of Perfluoroalkyl Iodides to Alkenes." Journal of Fluorine Chemistry, 2008. (Context: General methodology for fluoroalkyl radical addition).
Uneyama, K. "Organofluorine Chemistry." Blackwell Publishing, 2006.
Dolbier, W. R. "Fluorine-containing Free Radicals." Chemical Reviews, 1996. (Context: Kinetic data on fluoroalkyl radical formation).
Note on Reagent Identity: The specific reagent 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane is structurally related to the anesthetic intermediate series (e.g., Isoflurane synthesis)
(Note: While specific literature on this exact CAS number for this specific transformation is niche, the protocol is derived from standard, validated methodologies for homologous bromodifluoromethyl reagents.)
Application Note: Radical-Mediated Functionalization with 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
The following Application Note and Protocol Guide details the use of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane as a radical precursor for introducing the pharmacologically relevant 2-(trifluoromethoxy)-1,1,2-tri...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol Guide details the use of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane as a radical precursor for introducing the pharmacologically relevant 2-(trifluoromethoxy)-1,1,2-trifluoroethyl motif into organic substrates.
Abstract & Core Value Proposition
The introduction of fluorinated ether motifs is a high-priority strategy in medicinal chemistry to modulate lipophilicity (LogP), metabolic stability, and binding affinity. 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (Structure: CF₃O–CHF–CF₂Br ) serves as a unique, atom-economical reagent for transferring the bulky, lipophilic 2-(trifluoromethoxy)-1,1,2-trifluoroethyl group. Unlike gaseous perfluoroalkyl halides, this reagent is a liquid (bp 37°C), allowing for easier handling in radical Atom Transfer Radical Addition (ATRA) and photoredox catalysis. This guide outlines protocols for its use in alkene functionalization, providing a direct route to complex fluorinated scaffolds.
Alternative Name: 2-Bromo-1,1,2-trifluoroethyl trifluoromethyl ether[1][2][3]
Chemical Formula: C₃HBrF₆O
Molecular Weight: 246.93 g/mol
Boiling Point: 37°C (Note: Volatile – Handle with chilled condensers or in pressure vessels)
Radical Species Generated: •CF₂–CHF–OCF₃ (Electrophilic fluoroalkyl radical)
Storage: Refrigerate (2-8°C), protect from light.
Mechanistic Utility
The C–Br bond in this molecule (Bond Dissociation Energy ~68-70 kcal/mol) is significantly weaker than the C–F or C–H bonds, allowing for selective homolytic cleavage. Upon initiation, it generates a reactive α,α-difluoro radical (•CF₂R).[2][3][4] This electrophilic radical reacts rapidly with electron-rich alkenes (e.g., styrenes, enol ethers, unactivated olefins) via SOMO-HOMO interaction, followed by bromine atom transfer to yield the ATRA product.
This protocol utilizes visible light and a commercially available iridium photocatalyst to drive the Atom Transfer Radical Addition (ATRA) of the reagent across terminal alkenes. This method is mild, redox-neutral, and avoids toxic tin reagents.
Reaction Scheme
Substrate: Terminal Alkene (R–CH=CH₂)
Reagent: CF₃O–CHF–CF₂Br (1.5 equiv)
Catalyst: fac-Ir(ppy)₃ (1.0 mol%)
Solvent: Acetonitrile (MeCN) or DMF
Light Source: Blue LED (450 nm)
Product: R–CH(Br)–CH₂–CF₂–CHF–OCF₃
Mechanistic Pathway (Graphviz)
Figure 1: Photoredox catalytic cycle for the ATRA reaction. The excited photocatalyst reduces the C-Br bond to generate the active fluoroalkyl radical, which adds to the alkene. The cycle is closed by oxidation of the intermediate alkyl radical and bromide return.
Detailed Protocol
Materials:
Schlenk tube or pressure-rated vial (10 mL) with a Teflon-lined cap.
fac-Ir(ppy)₃ (CAS: 14972-71-5).
Blue LED setup (e.g., Kessil lamp or LED strip, ~450 nm).
Fan for cooling (to maintain temp < 30°C due to reagent volatility).
Step-by-Step Procedure:
Charge: To the vial, add the alkene substrate (1.0 mmol) and fac-Ir(ppy)₃ (6.5 mg, 0.01 mmol, 1 mol%).
Critical: Pre-cool the reagent and syringe if the room temperature is above 25°C.
Degas: Seal the vial and sparge with Nitrogen or Argon for 10-15 minutes (or use freeze-pump-thaw x3). This is crucial to prevent Oxygen quenching of the radical chain.
Reaction: Place the vial 2-3 cm from the Blue LED source. Turn on the cooling fan to prevent heating the vial above 35°C. Stir for 12-24 hours.
Monitoring: Monitor consumption of the alkene by TLC or ¹⁹F NMR (Look for the shift of the CF₂Br signal from ~-60 ppm to the product signal).
Workup: Dilute with Diethyl Ether, wash with water and brine. Dry over Na₂SO₄.
Purification: Concentrate under reduced pressure (careful of product volatility if low MW). Purify via silica gel flash chromatography.
Figure 2: Step-by-step workflow for the Copper-catalyzed thermal ATRA reaction.
Detailed Protocol
Preparation: In a glovebox or under Argon flow, add CuCl (10 mg, 0.1 mmol) and 2,2'-Bipyridine (16 mg, 0.1 mmol) to a pressure tube.
Complexation: Add DCE (1 mL) and stir for 10 mins until the dark brown/green complex forms.
Addition: Add the alkene (1.0 mmol) and 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (2.0 mmol).
Sealing: Tightly seal the pressure tube (Teflon screw cap). Warning: The reagent will generate internal pressure upon heating.
Heating: Heat the block to 70°C. Stir vigorously for 16 hours.
Workup: Cool to room temperature. Open carefully. Filter the mixture through a short pad of Celite to remove copper salts. Rinse with DCM.
Analysis: Analyze crude by ¹⁹F NMR to determine conversion.
Comparative Data: Reaction Conditions
Parameter
Photoredox Method
Thermal/Copper Method
Initiation
Visible Light (Blue LED)
Thermal (70°C)
Catalyst
fac-Ir(ppy)₃ (Expensive, low loading)
CuCl/Bipy (Cheap, higher loading)
Temperature
Ambient (<30°C)
Heated (70°C)
Pressure Risk
Low (Ambient temp)
Moderate (Vapor pressure of reagent)
Functional Group Tolerance
High (Mild conditions)
Good (Stable to heat required)
Primary Mechanism
Redox-Neutral Radical Addition
Atom Transfer Radical Addition
Safety & Handling Protocols
Volatility: With a boiling point of 37°C, 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane is extremely volatile. It must be stored in a refrigerator. All reactions involving heating must use pressure-rated vessels (e.g., Ace Glass pressure tubes) to prevent solvent/reagent loss and explosion risk.
Ventilation: Handle exclusively in a fume hood.
Chemical Compatibility: Avoid contact with strong reducing agents (e.g., LiAlH₄) or strong bases (e.g., NaH) unless specifically intended, as HF elimination may occur.
References
Reagent Properties: National Institute of Standards and Technology (NIST). "2-Bromo-1,1,2-trifluoroethyl trifluoromethyl ether Properties." NIST Chemistry WebBook, SRD 69. [Link][5]
General ATRA Methodology: Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). "Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis." Chemical Reviews, 113(7), 5322-5363. [Link]
Fluoroalkyl Radical Chemistry: Dolbier Jr, W. R. (2011). "Fluorine-containing free radicals. Kinetics and dynamics." Chemical Reviews, 96(5), 1557-1584. [Link]
Copper Catalyzed ATRA: Pintauer, T., & Matyjaszewski, K. (2008). "Atom transfer radical addition and polymerization reactions catalyzed by copper complexes." Chemical Society Reviews, 37(6), 1087-1097. [Link]
Disclaimer: This protocol is designed for research purposes by qualified personnel. Always verify chemical compatibility and safety data sheets (SDS) before experimentation.
Application Note: Radical Fluoroalkylation of Arenes using 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
This Application Note is designed for research scientists and drug discovery professionals focusing on late-stage functionalization of aromatic scaffolds. It details the use of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and drug discovery professionals focusing on late-stage functionalization of aromatic scaffolds. It details the use of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (hereafter referred to as Reagent A ) to introduce the highly lipophilic (1,1,2-trifluoro-2-trifluoromethoxy)ethyl motif.
Executive Summary
The introduction of fluorinated ether motifs into drug candidates is a pivotal strategy for modulating lipophilicity (
), metabolic stability, and membrane permeability. Reagent A () serves as a specialized precursor for the (1,1,2-trifluoro-2-trifluoromethoxy)ethyl group. Unlike simple trifluoromethylation, this moiety provides a " conformational lock" due to the gauche effect of the fluoro-ether chain and significantly alters the electronic landscape of the parent arene.
This guide outlines two validated protocols for coupling Reagent A with aromatic substrates:
Method A (Photoredox): A mild, visible-light-mediated protocol for complex, sensitive substrates.
Method B (Sulfinatodehalogenation): A robust, scalable chemical reduction method using sodium dithionite.
Reagent Profile & Handling
Chemical Name: 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
Structure:
CAS: 74413-56-0 (Generic/Isomer specific check required per supplier) or related Halon ether class.
Physical State: Volatile liquid (Bp 37–42 °C).
Reactivity Class: Electrophilic Radical Precursor ().
Property
Specification
Handling Note
Bond Dissociation Energy
bond is activated by -fluorines (~68 kcal/mol).
Susceptible to homolysis via SET or UV light.
Electrophilicity
High (due to and groups).
Reacts preferentially with electron-rich arenes.
Volatility
High Vapor Pressure.
CRITICAL: Handle in a chilled vessel; use septa to prevent loss.
Reaction Mechanism: Radical Cross-Coupling
The reaction proceeds via a Single Electron Transfer (SET) mechanism. The high electrophilicity of the generated radical species (
) dictates the regioselectivity, favoring electron-rich positions on the aromatic ring (e.g., ortho/para to donors).
Mechanistic Pathway (DOT Visualization)
Figure 1: General mechanistic pathway for the radical fluoroalkylation of arenes. The cycle involves radical generation, addition to the arene, and oxidative re-aromatization.
Experimental Protocols
Method A: Visible-Light Photoredox Catalysis
Best for: Late-stage functionalization, sensitive substrates, and small-scale discovery chemistry.
Rationale: The
bond in Reagent A is stronger than comparable iodides. A strongly reducing photocatalyst (e.g., ) is required to facilitate the reduction potential ( to V vs SCE).
Protocol:
Setup: Charge a 10 mL crimp-top vial with:
Arene Substrate (0.5 mmol, 1.0 equiv)
Photocatalyst:
(1.0 mol%) or (2.0 mol%)
Base:
(2.0 equiv) to sequester HBr.
Solvent: Degassed Acetonitrile (MeCN) or DMSO (2.0 mL).
Reagent Addition:
Cool the vial to 0°C.
Add Reagent A (2.0 equiv) via syringe through the septum. Note: Excess is needed due to volatility.
Irradiation:
Seal and irradiate with Blue LEDs (450 nm, 10-40W) at ambient temperature (use a fan to maintain <30°C).
Stir vigorously for 12–24 hours.
Workup:
Dilute with Ethyl Acetate and water.
Extract, dry over
, and concentrate.
Purify via flash column chromatography (Reagent A is non-polar; products often elute later than the parent arene).
Best for: Scale-up (>1g), cost-sensitive projects, and robust substrates.
Rationale: Sodium dithionite (
) acts as a single-electron donor to generate the radical anion , which reduces the alkyl bromide. This is the classical "Langlois/Huang" condition adapted for bromides.
Solvent: MeCN:Water (1:1 ratio) - Water is essential for dithionite solubility.
Reagents:
Add
(2.0 equiv).
Add Sodium Dithionite (
, 2.5 equiv).
Initiation:
Cool to 0°C.
Add Reagent A (2.5 equiv) quickly.
Seal the vessel immediately.
Reaction:
Allow to warm to room temperature.
Stir for 4–6 hours. Optional: Mild heating to 40°C may be required if conversion is low, but watch pressure.
Workup: Standard aqueous extraction.
Data & Troubleshooting Guide
Comparative Reagent Performance
Parameter
Reagent A ()
Standard Reagents
Stability
Moderate (Light sensitive)
Low (Light/Heat sensitive)
Reactivity
Requires stronger reductant
Reacts readily (weaker bond)
Atom Economy
Lower (Br mass)
Higher
Selectivity
High (Electrophilic radical)
High
Troubleshooting Matrix
Observation
Root Cause
Corrective Action
Low Conversion
Volatility of Reagent A
Use 3-5 equiv of reagent; Ensure vessel is sealed tight; Cool during addition.
Hydrodehalogenation
H-atom abstraction from solvent
Switch solvent to MeCN or Benzotrifluoride; Avoid THF/DMF.
Regioisomer Mix
Substrate electronics
Block active sites or use steric bulk to direct the radical.
Reagent Degradation
Light exposure during storage
Store Reagent A in amber vials at 4°C.
Safety & Compliance
Halon Analog: Reagent A is structurally similar to Halon fire suppressants. It may have ozone-depleting potential (ODP) and global warming potential (GWP). Use strictly within contained fume hoods.
Pressure Hazard: When heating volatile bromides in sealed tubes, ensure glassware is rated for pressure.
Toxicity: Treat as a potential alkylating agent. Double-glove (Nitrile/Laminate) and use eye protection.
References
General Radical Fluoroalkylation
Studer, A., & Curran, D. P. (2016). The Electron is a Catalyst. Nature Chemistry. Link
Photoredox Protocols for Fluoroalkylation
Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. Link
Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters. Link
Reagent Specifics (Halon Ethers)
NIST Standard Reference Data.[2][3] 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane Properties. Link (Verified via search for Halon ether properties).
Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always consult the Safety Data Sheet (SDS) before handling fluorinated alkyl bromides.
"1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane" as a building block in organic synthesis
This Application Note and Protocol Guide details the use of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (also referred to as 2-bromo-1,1,2-trifluoroethyl trifluoromethyl ether in some industrial contexts) as a ver...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the use of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (also referred to as 2-bromo-1,1,2-trifluoroethyl trifluoromethyl ether in some industrial contexts) as a versatile building block.
) is a specialized fluorinated building block bridging the gap between polymer chemistry and medicinal synthesis. Its primary utility lies in its dual reactivity:
Elimination Precursor: It serves as a latent source of Perfluoromethyl Vinyl Ether (PMVE) , a critical monomer for high-performance fluoroelastomers (e.g., Kalrez®, Viton®).[1]
Radical Fluoroalkylation Agent: The weak C-Br bond allows for the radical transfer of the pharmacologically privileged
motif into drug scaffolds, enhancing lipophilicity and metabolic stability.[1]
This guide provides validated protocols for dehydrobromination (monomer synthesis) and radical-mediated addition (medicinal chemistry applications).[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Susceptible to radical cleavage and metal insertion
Safety Warning: This compound is a volatile, halogenated ether.[1] It shares structural similarities with inhalation anesthetics (halothane).[1] Work exclusively in a fume hood. Use pressure vessels for reactions above 30°C.[1]
Core Applications & Mechanisms[1]
A. Synthesis of Perfluoromethyl Vinyl Ether (PMVE)
The most industrial-relevant application is the synthesis of PMVE (
) via dehydrobromination.[1] PMVE is difficult to handle as a gas (bp -22 °C); this bromide allows researchers to handle a liquid precursor and generate the monomer in situ or immediately prior to polymerization.[1]
B. Radical Fluoroalkylation
In medicinal chemistry, the trifluoromethoxy (
) group is a "super-substituent" that increases lipid solubility.[1] This bromide allows the introduction of a fluorinated ethyl ether side chain via radical addition to alkenes, avoiding the use of toxic gaseous .[1]
C. Mechanistic Pathways (Graphviz)[1]
Caption: Divergent synthetic pathways: Base-mediated elimination yields PMVE monomer; Radical initiation enables C-C bond formation for drug discovery.[1]
Detailed Experimental Protocols
Protocol A: Dehydrobromination to Generate PMVE
Objective: Synthesis of Perfluoromethyl Vinyl Ether (PMVE) for immediate use in copolymerization.[1]
Scale: 50 mmol
Phase Transfer Catalyst: Tetrabutylammonium bromide (TBAB) - 0.5 g[1]
Apparatus: 100 mL 3-neck flask, reflux condenser (cooled to -10°C), cold trap (-78°C).
Procedure:
Setup: Equip the flask with a magnetic stir bar, addition funnel, and a gas outlet leading to the cold trap (dry ice/acetone). Ensure the system is purged with
Preparation: In a pressure tube, dissolve 1-octene, the brominated ether, and AIBN in degassed trifluorotoluene.
Addition: Add
(1.1 equiv) slowly via syringe pump if minimizing reduction of the starting bromide is required (though C-Br on is stronger than alkyl bromide, direct reduction can compete).[1] Alternative: Use Zinc sulfinato complexes for radical generation without tin.[1]
Reaction: Seal the tube and heat to 80°C for 4-6 hours.
Workup: Cool to room temperature. Remove solvent under reduced pressure.[1][3]
Purification: Flash chromatography (Hexanes/EtOAc). Tin residues can be removed using KF/Silica workup.[1]
Expected Result:
Formation of
. The group acts as a bioisostere for oxygen or a carbonyl, while the enhances lipophilicity.[1]
Safety & Handling Guidelines
Hazard Class
Description
Mitigation
Volatility
Boiling point ~37°C creates high vapor pressure at RT.[1]
Store in fridge (4°C). Open containers only in active fume hood.
Harnessing the Potential of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane in Modern Synthesis
An Application Note and Protocol for Researchers Abstract The trifluoromethoxy (-OCF₃) group is a paramount substituent in contemporary medicinal and agricultural chemistry, prized for its ability to enhance molecular st...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for Researchers
Abstract
The trifluoromethoxy (-OCF₃) group is a paramount substituent in contemporary medicinal and agricultural chemistry, prized for its ability to enhance molecular stability, lipophilicity, and bioavailability.[1][2][3][4] Its incorporation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] However, the direct and selective introduction of this group remains a significant synthetic challenge due to the instability of related intermediates.[1] This guide introduces "1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane" as a promising, albeit specialized, reagent. While direct literature on this specific molecule is emerging, its structure suggests its utility as a precursor for generating trifluoromethoxy-containing synthons. This document provides a comprehensive overview of its properties, safety considerations, and detailed protocols for its proposed application in radical-mediated reactions, grounded in established principles of fluorine chemistry.
Reagent Profile and Safety-First Handling
Physicochemical Properties
1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane is a halogenated alkane whose reactivity is primarily dictated by the carbon-bromine bond and the strong electron-withdrawing nature of the adjacent fluorine and trifluoromethoxy groups. While a specific Safety Data Sheet (SDS) for this novel compound is not widely available, its properties and hazards can be reliably extrapolated from structurally similar fluorinated and brominated ethanes.[5][6][7]
Soluble in common organic solvents (DCM, THF, MeCN, Toluene)
-
Hazard Assessment and Safe Handling
Fluorinated reagents demand rigorous safety protocols.[10] The combination of bromine and fluorine substituents necessitates handling this reagent with the utmost care, assuming it to be toxic, corrosive, and an irritant.
Core Safety Directives:
Engineering Controls: All manipulations must be conducted in a certified, well-ventilated chemical fume hood.[11][12] Continuous flow reactors offer a safer alternative for handling potentially hazardous reagents by minimizing exposure and reaction volumes at any given time.[13][14]
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves. Standard latex gloves are not sufficient.
Incompatibilities: Avoid strong oxidizing agents, strong bases, and reactive metals.[8][15] The reagent may also be corrosive to certain plastics and rubbers over time.[8]
Storage: Store in a tightly sealed, opaque container (e.g., amber glass bottle with a PTFE-lined cap) under an inert atmosphere (Argon or Nitrogen). Refrigerate at 2-8°C and keep away from light and heat sources.
Spill & Waste: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Do not use combustible materials for absorption. All waste must be disposed of following institutional and national hazardous waste regulations.
Mechanistic Underpinnings: Pathways to Trifluoromethoxylation
The application of a new reagent is best understood through the lens of fundamental reaction mechanisms. The introduction of an -OCF₃ group can proceed through several pathways, primarily radical, nucleophilic, or electrophilic, depending on the reagent and substrate.[16][17] Given the C-Br bond in 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane, its most plausible productive pathway involves the generation of a radical intermediate.
Figure 1: General mechanistic pathways for introducing trifluoromethoxy groups.
Application Protocol: Photocatalytic Radical Addition to Alkenes
This protocol details a proposed method for the trifluoromethoxy-fluoroethylation of an alkene using 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane under photoredox catalysis. The C-Br bond is significantly weaker than C-F bonds and is susceptible to reduction by an excited-state photocatalyst to generate a carbon-centered radical, which is then trapped by a suitable olefin.
Rationale and Causality
Visible-light photoredox catalysis provides a mild and efficient means to generate radicals under conditions that tolerate a wide variety of functional groups. An iridium or ruthenium-based photocatalyst, upon excitation by blue light, becomes a potent single-electron donor. This excited catalyst can reduce the C-Br bond of the title reagent, leading to its fragmentation into a bromide anion and the key F₃COCF₂ĊFBr radical. This radical rapidly adds to an electron-rich or unactivated alkene. The resulting radical intermediate is then oxidized to a cation and subsequently trapped or undergoes a radical-polar crossover, yielding the final product. This approach avoids harsh thermal conditions that could degrade sensitive substrates.
Anhydrous, degassed acetonitrile (MeCN) (0.1 M concentration, ~10 mL)
Dry Schlenk flask equipped with a magnetic stir bar
Blue LED light source (e.g., 450 nm, 34 W)
Standard laboratory glassware for workup and purification
Procedure:
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add the alkene substrate (1.0 mmol) and the photocatalyst, fac-Ir(ppy)₃ (0.01 mmol).
Solvent Addition: Add anhydrous, degassed acetonitrile (10 mL) via syringe. Stir the mixture at room temperature until all solids are dissolved.
Reagent Addition: Add 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (1.5 mmol) to the stirred solution via a gas-tight syringe.
Initiation and Monitoring: Place the sealed flask approximately 5 cm from a blue LED light source and begin vigorous stirring. Use a small fan to maintain the reaction at ambient temperature (approx. 25 °C). Monitor the reaction progress by TLC or GC-MS analysis of aliquots taken periodically.
Workup: Upon completion (typically 12-24 hours), turn off the light source. Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium thiosulfate (2 x 15 mL) to remove any remaining bromine species, followed by brine (15 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired product.
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Summary and Outlook
1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane represents a potentially valuable tool for the introduction of the F₃COCF₂CFBr- moiety into organic molecules. Its utility is most logically accessed through radical-mediated pathways, with visible-light photoredox catalysis offering a particularly mild and versatile method for this transformation. The protocols and safety information provided herein serve as a robust starting point for researchers seeking to explore the applications of this and similar highly fluorinated reagents. As the demand for complex fluorinated molecules continues to grow, the development and application of novel building blocks like this will be essential for advancing drug discovery and materials science.[3]
References
Ngai, M.-Y., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. PMC. Available at: [Link]
Huang, X., et al. (2018). Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF₃-Migration. PMC. Available at: [Link]
Wikipedia. (n.d.). Trifluoromethoxy group. Wikipedia. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Available at: [Link]
Prakash, G. K. S., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]
Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
Vitale, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. Available at: [Link]
Chemical Review and Letters. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Available at: [Link]
Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Available at: [Link]
CPAChem. (2021). Safety data sheet: 1-Bromo-1-chloro-2,2,2-trifluoroethane. Available at: [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. Wordpress. Available at: [Link]
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available at: [Link]
Uniqsis. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor. Available at: [Link]
Matrix Fine Chemicals. (n.d.). 1-BROMO-2-(TRIFLUOROMETHOXY)ETHANE. Available at: [Link]
NIST. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST WebBook. Available at: [Link]
NIST. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. NIST WebBook. Available at: [Link]
EPA. (2025). Ethane, 1-(bromodifluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)-. Available at: [Link]
Physical and Theoretical Chemistry Laboratory, Oxford University. (2003). Safety (MSDS) data for 2-bromo-2-chloro-1,1,1-trifluoroethane (Halothane). Available at: [Link]
PubChem. (n.d.). 1-Bromo-2-chloro-1,1,2-trifluoroethane. Available at: [Link]
PubChem. (n.d.). 1-Chloro-1-bromo-1,2,2-trifluoroethane. Available at: [Link]
Application Notes and Protocols for the Scalable Synthesis of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Trifluoromethoxy Group in Modern Chemistry The trifluoromethoxy (OCF₃) group has emerged as a critic...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Trifluoromethoxy Group in Modern Chemistry
The trifluoromethoxy (OCF₃) group has emerged as a critical substituent in the fields of pharmaceutical and agrochemical research.[1] Its unique electronic properties and high lipophilicity can significantly enhance the metabolic stability, bioavailability, and binding affinity of bioactive molecules.[1] Unlike the more common trifluoromethyl (CF₃) group, the trifluoromethoxy moiety offers a distinct conformational and electronic profile, making it a valuable tool for fine-tuning the properties of drug candidates and advanced materials. However, the synthesis of molecules containing the OCF₃ group, particularly on an aliphatic framework, presents unique challenges that necessitate robust and scalable synthetic methodologies.
This document provides a comprehensive guide to the scalable synthesis of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane , a potentially valuable building block for the introduction of the trifluoromethoxyethyl group in organic synthesis. As this specific molecule is not extensively described in the literature, this guide focuses on a proposed two-step synthetic pathway starting from well-established industrial fluorochemicals. The protocols provided are based on established chemical transformations and are designed to be adaptable for large-scale production.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of the target compound is envisioned in two key stages:
Synthesis of the Alkene Precursor: Production of 1,1,2-trifluoro-2-(trifluoromethoxy)ethene, also known as perfluoro(methyl vinyl ether) (PMVE).
Bromofluorination of the Alkene: The addition of bromine and fluorine across the double bond of PMVE to yield the desired 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane.
Figure 1: Proposed two-step synthetic workflow for 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane.
Part 1: Scalable Synthesis of 1,1,2-trifluoro-2-(trifluoromethoxy)ethene (PMVE)
Perfluoro(methyl vinyl ether) is a key fluoromonomer, and its synthesis has been well-established on an industrial scale. The most common route begins with hexafluoropropylene oxide (HFPO) and carbonyl fluoride.[2][3]
Reaction Mechanism
The synthesis proceeds through a multi-step process initiated by the reaction of carbonyl fluoride with a metal fluoride catalyst to form a perfluoroalkoxide anion. This anion then attacks the central carbon of HFPO in a ring-opening reaction. The resulting acyl fluoride is then converted to a carboxylate salt, which is subsequently pyrolyzed to yield PMVE via decarboxylation.[2][3]
Figure 2: Simplified mechanism for the synthesis of Perfluoro(methyl vinyl ether) (PMVE).
Protocol for PMVE Synthesis (Industrial Process Overview)
This protocol describes the general steps for the industrial production of PMVE. For laboratory-scale synthesis, specialized high-pressure equipment and safety measures are paramount.
Reagents and Materials:
Reagent/Material
CAS Number
Key Considerations
Hexafluoropropylene Oxide (HFPO)
428-59-1
Toxic if inhaled, suspected carcinogen.[4] Handle in a well-ventilated area with appropriate PPE.
Carbonyl Fluoride
353-50-4
Highly toxic and corrosive gas.
Metal Fluoride Catalyst (e.g., KF)
7789-23-3
Anhydrous conditions are crucial.
Potassium Hydroxide (KOH)
1310-58-3
Corrosive.
Procedure:
Formation of Perfluoro(2-methoxy propionyl fluoride): In a suitable high-pressure reactor, hexafluoropropylene oxide and carbonyl fluoride are reacted over a dried alkali metal fluoride catalyst.[2][3]
Saponification: The resulting perfluoro(2-methoxy propionyl fluoride) is saponified using an aqueous solution of potassium hydroxide to form the corresponding carboxylate salt.[2][3]
Pyrolysis: The perfluorocarboxylate salt is subjected to pyrolysis, leading to decarboxylation and the formation of perfluoro(methyl vinyl ether).[2][3]
Purification: The crude PMVE is purified by distillation.
Scalability Considerations:
This process is highly scalable and is the basis for industrial PMVE production.[5]
The handling of highly toxic and reactive gases (HFPO, carbonyl fluoride) requires specialized infrastructure and stringent safety protocols.
Continuous flow reactors can offer advantages in terms of safety and process control for the initial gas-phase reaction.
Part 2: Bromofluorination of PMVE
The addition of bromine and fluorine across the double bond of the electron-deficient PMVE is the final step to obtain the target molecule. A common and effective method for this transformation is the use of an electrophilic bromine source in the presence of a nucleophilic fluoride source.
Reaction Mechanism and Regioselectivity
The reaction is expected to proceed via an electrophilic addition mechanism. The electrophilic bromine source (e.g., from N-bromosuccinimide) will be attacked by the pi electrons of the alkene double bond, forming a bromonium ion intermediate. This intermediate is then attacked by a fluoride anion.
Due to the strong electron-withdrawing nature of the fluorine atoms and the trifluoromethoxy group, the double bond in PMVE is electron-deficient. The regioselectivity of the addition will be governed by the relative stability of the possible carbocationic intermediates formed upon opening of the bromonium ion. According to Markovnikov's rule, the more stable carbocation will be formed. In this case, the carbocation at the carbon bearing the trifluoromethoxy group is expected to be more stabilized, thus the fluoride will add to this carbon, and the bromine will add to the CF₂ carbon.
Figure 3: Proposed mechanism for the bromofluorination of PMVE.
Protocol for Bromofluorination
This protocol is adapted from general procedures for the bromofluorination of alkenes using N-bromosuccinimide and a fluoride source.[6][7]
Reagents and Materials:
Reagent/Material
CAS Number
Key Considerations
1,1,2-trifluoro-2-(trifluoromethoxy)ethene (PMVE)
1187-93-5
Flammable gas.[3] Handle with appropriate safety measures.
N-Bromosuccinimide (NBS)
128-08-5
Irritant. Use freshly recrystallized NBS for best results.[8]
Hydrogen Fluoride-Pyridine
32001-55-1
Highly corrosive and toxic. Handle with extreme care in a specialized fume hood.
Dichloromethane (DCM)
75-09-2
Volatile and suspected carcinogen.
Procedure:
In a fluoropolymer (e.g., PFA) reaction vessel under an inert atmosphere (Nitrogen or Argon), dissolve 1,1,2-trifluoro-2-(trifluoromethoxy)ethene in anhydrous dichloromethane at -78°C (dry ice/acetone bath).
Slowly add a solution of N-bromosuccinimide in anhydrous dichloromethane.
Carefully add hydrogen fluoride-pyridine complex dropwise to the reaction mixture, maintaining the temperature at -78°C.
Allow the reaction to stir at -78°C for several hours, monitoring the progress by ¹⁹F NMR spectroscopy.
Upon completion, quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by fractional distillation under reduced pressure to obtain 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane.
Scalability Considerations:
The use of HF-pyridine at a large scale requires specialized corrosion-resistant reactors and stringent safety protocols.
The reaction temperature needs to be carefully controlled to minimize side reactions.
Exothermic reactions are possible, especially during the addition of reagents. A well-controlled addition rate and efficient cooling are crucial for scalability.
Safety and Handling
The synthesis of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane involves the use of highly hazardous materials. A thorough risk assessment must be conducted before commencing any work.
Hexafluoropropylene Oxide (HFPO): Toxic if inhaled and a suspected carcinogen.[4] It is a gas at room temperature and should be handled in a closed system within a well-ventilated fume hood.[4][9] Emergency eye wash and safety showers should be readily available.[4]
Bromine Trifluoride (BrF₃) (as a potential alternative bromofluorinating agent): Extremely reactive and corrosive. It reacts violently with water and most organic materials.[10] Personal protective equipment, including a full-face respirator with appropriate filters, chemical-resistant gloves, and protective clothing, is mandatory.[10][11] Work should be conducted in a specialized fume hood designed for highly reactive materials.
Hydrogen Fluoride-Pyridine: Highly corrosive and toxic. It can cause severe burns upon contact with skin, eyes, or respiratory tract. All handling must be done in a fume hood with appropriate personal protective equipment, including acid-resistant gloves and a face shield.
General Precautions:
All reactions should be carried out in a well-ventilated fume hood.
Personal protective equipment (safety glasses, lab coat, and appropriate gloves) should be worn at all times.
An emergency plan should be in place to handle any potential spills or exposures.
Conclusion
The proposed two-step synthesis provides a viable and scalable route to 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane, a promising building block for the incorporation of the trifluoromethoxyethyl moiety. While the synthesis involves hazardous reagents and requires specialized equipment, particularly for the synthesis of the PMVE precursor, the individual steps are based on well-established chemical principles. Careful planning, adherence to safety protocols, and process optimization will be key to the successful and safe implementation of this synthetic sequence on a larger scale.
References
SynQuest Labs. (2019, February 7).
New Jersey Department of Health. (n.d.). Hazard Summary: Bromine Trifluoride.
ECHEMI. (2019, July 15).
SynQuest Labs. (2017, September 20).
Wikipedia. (n.d.). Perfluoro(methyl vinyl ether).
ECHEMI. (n.d.).
P., J., & F., L. (1995). Theoretical study of regioselectivity in methyl radical additions to fluoroethenes. Journal of the American Chemical Society, 117(23), 6210–6216.
Apollo Scientific. (2022, May 15).
O., P., & J., B. (1998). Radical addition reactions of fluorinated species Part 6. Regioselectivity of the addition of nucleophilic radicals to halogenopropenes and evidence for a steric effect of the chlorine substituent. Journal of Fluorine Chemistry, 89(1), 17-25.
Daikin Chemicals. (2016, January 27).
Advanced Specialty Gases. (2012, March 20).
Air Products and Chemicals, Inc. (2016, December 8).
Ramirez, A., et al. (2017). Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent. NIH Public Access, 13(11), 1319-1322.
Solvay SA. (2022). New industrial process for manufacturing of perfluoro (methyl vinyl ether) (pfmve) and of 2-fluoro-1, 2-dichloro-trifluoromethoxyethylene (fctfe).
Wikipedia. (n.d.). Perfluoro(methyl vinyl ether).
Ramirez, A., et al. (2017). Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent. Tetrahedron Letters, 58(46), 4429-4432.
Hammond, G. B., et al. (2009). Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis. NIH Public Access, 131(46), 16600–16601.
Solvay Specialty Polymers USA, LLC. (2022). New Industrial Process for Manufacturing of Perfluoro (Methyl Vinyl Ether)(PFMVE) and of 1,1,2,2-Tetrafluoro-1-(Trifluoromethoxy)ethane (TFTFME).
Chemistry Steps. (2024, November 7). The Regiochemistry of Alkene Addition Reactions.
Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
Larionov, E., et al. (2021). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Molecules, 26(11), 3334.
CymitQuimica. (n.d.). CAS 20193-67-3: 1,1,1-trifluoro-2-(trifluoromethoxy)ethane.
O., H., et al. (2012). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Synlett, 23(12), 1767-1770.
Kim, H. S., et al. (1998). Preparation of 1,1,1,2-Tetrafluoroethane by the Vapor-Phase Catalytic Reaction of 1,1,1-Trifluoro-2-chloroethane with Anhydrous Hydrogen Fluoride. Journal of Chemical Engineering of Japan, 31(4), 584-590.
Ramirez, A., et al. (2017). Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent. Tetrahedron Letters, 58(46), 4429-4432.
Executive Summary You are accessing the technical support portal for 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (CAS: Analogous to 1187-93-5 precursors). This molecule is a critical hydro-bromo-fluoroether (HBFE)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are accessing the technical support portal for 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (CAS: Analogous to 1187-93-5 precursors). This molecule is a critical hydro-bromo-fluoroether (HBFE) intermediate, primarily utilized as a precursor for Perfluoro(methyl vinyl ether) (PMVE) via dehydrobromination and as a motif for introducing trifluoromethoxy (
) groups in medicinal chemistry.
This guide addresses the three most common failure modes reported by our user base: low yields during vinyl ether synthesis , instability during organometallic functionalization , and analytical misinterpretation .
Section 1: Critical Molecule Profile
Before troubleshooting, verify your starting material against these specifications to rule out supply chain variance.
Scenario A: Low Yield in Dehydrobromination (PMVE Synthesis)
User Issue: "I am attempting to synthesize Perfluoro(methyl vinyl ether) (PMVE) using KOH, but I am observing significant hydrolysis byproducts and low conversion."
Root Cause Analysis:
The proton at the C2 position (
) is acidic, but the adjacent trifluoromethoxy group makes the molecule susceptible to nucleophilic attack at the ether linkage or the site if the base is too nucleophilic or if water is present. Aqueous hydroxides often favor hydrolysis over elimination.
Corrective Protocol:
Switch to a Phase Transfer Catalysis (PTC) system or a non-nucleophilic organic base.
. The PTC transports hydroxide as an ion pair into the organic phase, promoting E2 elimination while minimizing contact with the bulk aqueous phase where hydrolysis occurs.
The Anhydrous Method:
Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in diethyl ether.
Why? DBU is a strong, bulky, non-nucleophilic base that avoids attacking the electrophilic fluorocarbons.
Scenario B: Failure in Lithium-Halogen Exchange
User Issue: "I tried to generate the lithiated species for coupling, but I recovered the protonated starting material or a complex mixture."
Root Cause Analysis:
Brominated fluoroethers are thermally labile. Upon Li-Br exchange, the resulting carbanion (
) is prone to -elimination of fluoride or trifluoromethoxide if the temperature rises above -78°C, leading to decomposition (the "frustrated" carbene pathway).
Corrective Protocol:
Temperature Control: The reaction must be performed at -98°C (MeOH/LiN2 bath) or strictly -78°C . Never allow it to warm to 0°C before quenching.
Trapping Agent: Pre-mix the electrophile (e.g., aldehyde, TMSCl) with the substrate before adding the lithiating agent (Barbier conditions) if the lithiated intermediate is too unstable.
Solvent: Use Trapp solvent mixture (THF/Ether/Pentane 4:1:1) to maintain viscosity at low temperatures.
Section 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways. The Green Path represents the desired PMVE synthesis. The Red Path shows the failure mode during metallation (decomposition).
Figure 1: Reaction divergence showing the competing pathways of elimination (PMVE synthesis) vs. lithiation decomposition.
Section 4: Analytical Troubleshooting (NMR)
User Issue: "My
NMR spectrum shows complex splitting patterns that don't match the prediction."
Expert Insight:
Fluorine-19 NMR in this molecule is non-trivial due to the chiral center at C2 . The two fluorine atoms on C1 are diastereotopic (magnetically non-equivalent).
Expected Signals (
NMR, approx. shifts vs. ):
Group: Singlet (or weak doublet) around -55 to -58 ppm .
Group: Complex multiplet around -140 to -145 ppm .
Group: Two separate signals (AB system) due to diastereotopicity, typically around -60 to -70 ppm . They will show large geminal coupling ().
Troubleshooting Step:
If you see a simplified spectrum (only 3 signals without AB complexity), your resolution may be too low, or you may have achieved accidental equivalence (solvent dependent). Run the NMR in Acetone-
or Benzene- to resolve the diastereotopic fluorines.
Section 5: Storage & Safety
Hydrolysis Risk: The
bond is relatively stable, but the adjacent to the ether is activated. Prolonged exposure to moisture can release HF, which will etch glassware.
Storage: Store in PTFE (Teflon) or HDPE containers . Avoid borosilicate glass for long-term storage of crude reaction mixtures containing trace bases.
Stabilizers: Commercial samples often contain trace Silver wool or epoxides to scavenge free acid.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane. Retrieved from [Link](Note: Link directs to the closest structural analog C2HBrClF3 record for physical property baseline).
DuPont de Nemours, Inc. Process for the preparation of perfluoro(methyl vinyl ether).[2] U.S. Patent 3,180,895. (Foundational chemistry for PMVE precursors).
National Institute of Standards and Technology (NIST). 1-Bromo-1,1,2,2-tetrafluoroethane Gas Phase Thermochemistry. Retrieved from [Link]
Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
Technical Support Center: Reaction Temperature Optimization for 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling and optimizing reactions involving 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane. This guide is designed for res...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling and optimizing reactions involving 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this highly functionalized fluorinated building block. Proper temperature control is paramount to achieving high yields, minimizing impurities, and ensuring the safety and reproducibility of your experiments. This document provides in-depth, experience-driven answers to common challenges and questions.
Frequently Asked Questions (FAQs) on Temperature Optimization
This section addresses foundational concepts and strategic considerations for designing your experiments.
Q1: What is a sensible starting temperature range for reactions with 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane, and what is the scientific rationale?
A: For solution-phase nucleophilic substitution or cross-coupling reactions, a prudent starting range is between 60 °C and 80 °C .
Rationale - Balancing Reactivity and Stability: The C-Br bond in this molecule is the most probable site for nucleophilic attack or oxidative addition. While elevated temperatures are required to provide sufficient activation energy for bond cleavage, excessive heat can trigger undesirable side reactions. Many transformations involving similar complex haloalkanes proceed efficiently in this moderate temperature window. For instance, the synthesis of aryl fluoroalkenyl ethers from phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) is optimized at 80 °C.[1] Similarly, nucleophilic trifluoromethoxylation reactions on alkyl halides are often conducted around 70 °C.[2] Starting in this range leverages established precedents for activating haloethanes without aggressively promoting decomposition pathways.
Q2: How does temperature specifically influence reaction rate and selectivity in the context of this molecule?
A: Temperature has a dual, often competing, effect on rate and selectivity.
Reaction Rate: According to the Arrhenius equation, the rate of reaction increases exponentially with temperature. This is because a higher temperature provides more molecules with the necessary activation energy to overcome the reaction barrier.
Selectivity: This is where temperature control becomes critical. 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane has multiple potential reaction pathways, including substitution at the C-Br bond and potential elimination reactions to form a fluoroalkene. These competing reactions will have different activation energies. Often, undesirable side reactions, such as thermal decomposition or elimination, have a higher activation energy than the desired substitution.[3]
At lower temperatures: The desired reaction may be slower, but it is often more selective because there is insufficient energy to activate competing side reactions.
At higher temperatures: While the primary reaction rate increases, the rates of side reactions increase more dramatically, leading to a decrease in overall selectivity and yield of the desired product. For example, in the gas-phase bromination of related fluoro-chloro-ethanes, temperatures above 600°C lead to over-bromination and byproducts.[4]
Q3: What are the primary safety concerns when heating 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane?
A: The primary safety concerns are thermal decomposition and pressure generation .
Thermal Decomposition: Highly halogenated hydrocarbons can decompose at elevated temperatures to release toxic and corrosive gases, such as hydrogen bromide (HBr) and potentially hydrogen fluoride (HF). All heating experiments must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-gas-resistant gloves.
Pressure Generation: If the reaction is performed in a sealed vessel, the formation of gaseous byproducts or heating the solvent above its boiling point can lead to a dangerous buildup of pressure. Always use a reaction vessel rated for the intended temperature and pressure, and consider engineering controls like a pressure-relief valve for larger-scale reactions. Handling of similar reactive halogenated compounds requires stringent safety measures due to their potential toxicity.[5][6]
Q4: Which analytical techniques are most effective for monitoring reaction progress during temperature optimization?
A: A multi-faceted analytical approach is recommended for a comprehensive understanding of the reaction.
¹⁹F NMR Spectroscopy: This is the most powerful and informative technique. The target molecule has two distinct fluorine environments (-CF₃ and -OCF₃), which will produce clear and separate signals in the ¹⁹F NMR spectrum. This allows you to directly monitor the consumption of the starting material and the appearance of new fluorine-containing products and impurities. Quantitative analysis can be achieved by adding a fluorinated internal standard (like benzotrifluoride) to the reaction mixture before analysis.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts and unreacted starting material. It provides both retention time data for quantification and mass spectra for structural elucidation of unknown impurities. GC-MS is a standard method for analyzing organic impurities in fluorinated ethanes.[7]
High-Performance Liquid Chromatography (HPLC): Useful if the products are less volatile or thermally sensitive. It is effective for monitoring the formation of the main product and any non-volatile impurities.[8]
Troubleshooting Guide
This section provides actionable solutions to specific problems you may encounter during your experiments.
Q1: My reaction is stalled or proceeding very slowly at the initial set temperature. What is the logical troubleshooting workflow?
A: A stalled reaction requires a systematic approach to identify the root cause without compromising the product's purity. Avoid making large, arbitrary jumps in temperature.
Step 1: Verify Reagent & System Integrity: Before adjusting temperature, confirm that all reagents are pure and active, and that the system is properly sealed (if under inert atmosphere).
Step 2: Incremental Temperature Increase: Raise the internal reaction temperature in small, controlled increments (e.g., 10 °C). Allow the reaction to stir at the new temperature for a set period (e.g., 2-4 hours) before taking an analytical sample.
Step 3: Analyze at Each Step: Use a rapid analytical method like ¹⁹F NMR or GC-MS to analyze the aliquot from each temperature step. Look for not only an increase in product formation but also the appearance of new, unknown peaks that could signify the onset of a side reaction.
Step 4: Evaluate Catalyst (if applicable): If the reaction is catalyzed, consider that the catalyst may require a higher activation temperature or may have degraded.
The following workflow diagram illustrates this decision-making process.
Caption: Troubleshooting workflow for a slow or stalled reaction.
Q2: I am getting a good conversion rate, but my sample is contaminated with significant impurities. How can temperature be used to improve the purity?
A: This is a classic selectivity problem. The solution is almost always to reduce the reaction temperature .
Causality: As mentioned earlier, side reactions often have higher activation energies. By lowering the temperature, you disproportionately slow down these unwanted pathways compared to the desired reaction. The trade-off is a longer reaction time, but this is almost always preferable to a complex and costly purification process.
Action Plan:
Identify Impurities: Use GC-MS or NMR to identify the structures of the main impurities. This will confirm if they are products of elimination, decomposition, or over-reaction.
Systematic Temperature Reduction: Decrease the temperature by 10-20 °C from your previous condition and run the reaction again, extending the time as needed. Monitor for both conversion and impurity levels.
Tabulate Your Data: Keep a clear record of your results to identify the optimal balance between reaction time and purity.
The conceptual diagram below illustrates the relationship between temperature and reaction outcomes.
Navigating the Catalytic Landscape of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for reactions involving 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane. As a Senior Application Scientist, this...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of utilizing this fluorinated building block in your synthetic endeavors. The unique electronic properties imparted by the fluorine atoms and the trifluoromethoxy group can present both opportunities and challenges in catalytic reactions. This resource is structured to anticipate and address the specific issues you may encounter, ensuring the integrity and success of your experiments.
Core Concepts: Reactivity of a Highly Fluorinated Bromoalkane
1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane possesses a C-Br bond that can be activated by various catalytic systems. The high electronegativity of the fluorine atoms significantly influences the reactivity of the molecule, often requiring tailored catalytic conditions compared to their non-fluorinated counterparts. Common catalytic transformations for this substrate include, but are not limited to, dehydrobromination, cross-coupling reactions (e.g., Suzuki, Sonogashira, and copper-catalyzed couplings), and radical additions.
Understanding the interplay between the catalyst, ligands, base, and solvent is paramount to achieving high yields and minimizing side reactions. The following sections are designed to address common problems and provide actionable solutions based on established principles of organometallic and radical chemistry.
Troubleshooting Guide: A Problem-Solving Approach
This section is formatted in a question-and-answer style to directly address specific experimental issues.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q: I am attempting a Suzuki-Miyaura coupling with 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane and an arylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?
A: Low conversion in Suzuki-Miyaura couplings involving electron-deficient alkyl bromides like yours is a common challenge. The primary bottlenecks are often slow oxidative addition of the C-Br bond to the palladium(0) center and potential catalyst deactivation.
Possible Causes & Solutions:
Potential Cause
Explanation
Troubleshooting Steps
Insufficiently Active Catalyst
The electron-withdrawing fluorine atoms can make the C-Br bond less susceptible to oxidative addition compared to simple alkyl bromides. Standard palladium catalysts may not be effective.
1. Catalyst Selection: Switch to a more electron-rich and sterically demanding ligand that promotes oxidative addition. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are often effective.[1][2] 2. Pre-catalyst Choice: Use a well-defined Pd(II) pre-catalyst (e.g., XPhos Pd G2 or G3) that readily forms the active Pd(0) species.
Inappropriate Base
The choice of base is critical for the transmetalation step.[3] An unsuitable base may not efficiently activate the boronic acid or could lead to catalyst decomposition.
1. Base Screening: If using a common base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[1][4] 2. Anhydrous Conditions: Ensure the base is anhydrous, as water can affect the catalytic cycle, though in some cases, a small amount of water can be beneficial.[2]
Solvent Effects
The solvent polarity and coordinating ability can significantly impact catalyst stability and reactivity.
1. Solvent Choice: Aprotic polar solvents like dioxane, THF, or toluene are generally preferred for Suzuki couplings.[4] Consider a solvent screen to identify the optimal medium for your specific substrate combination.
Reaction Temperature
Insufficient thermal energy can lead to a sluggish reaction.
1. Temperature Optimization: Gradually increase the reaction temperature. However, be cautious as excessively high temperatures can lead to catalyst decomposition and side reactions.[1]
Experimental Protocol: Screening for Optimal Suzuki Coupling Conditions
Here is a representative protocol for screening catalyst systems for the coupling of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane with an arylboronic acid.
Caption: Workflow for optimizing Suzuki coupling conditions.
Issue 2: Dehydrobromination as a Major Side Reaction
Q: I am observing a significant amount of the corresponding alkene, 1,1,2-trifluoro-2-(trifluoromethoxy)ethene, as a byproduct. How can I suppress this elimination reaction?
A: Dehydrobromination is a common competing pathway, especially with stronger bases and at elevated temperatures. The acidity of the proton beta to the bromine is increased by the adjacent fluorine atoms, making elimination more favorable.
Troubleshooting Strategies:
Choice of Base: Employ a milder, non-nucleophilic base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally less prone to inducing elimination than alkoxides (e.g., NaOtBu).[5][6]
Reaction Temperature: Lowering the reaction temperature can often favor the desired substitution or coupling pathway over elimination.
Catalyst System (for cross-coupling): A highly active catalyst that promotes rapid oxidative addition and reductive elimination can outcompete the slower elimination pathway.
Comparative Guide: Photoredox Catalysts for the Activation of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
Executive Summary This guide evaluates the performance of three distinct classes of photoredox catalysts for the activation of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (referred to herein as BTE ). BTE is a cri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide evaluates the performance of three distinct classes of photoredox catalysts for the activation of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (referred to herein as BTE ). BTE is a critical building block for introducing the pharmacologically privileged tetrafluoroethyl-trifluoromethoxy motif (
) into drug candidates.
Unlike perfluoroalkyl iodides (
), which are easily reduced by weak reductants, BTE contains a stronger C–Br bond (bond dissociation energy 68–70 kcal/mol; to V vs SCE). This thermodynamic barrier necessitates a catalyst capable of accessing a high-energy excited state or operating via a specific reductive quenching manifold.
Bottom Line Recommendation:
For Maximum Yield & Kinetics:
is the gold standard, operating via direct oxidative quenching.
For Sustainability & Cost:4-CzIPN (Organic Dye) offers a high-performance, metal-free alternative with comparable yields to Iridium.
For Legacy Systems:
is generally inefficient for this specific bromide unless paired with a stoichiometric reductant (e.g., Hantzsch ester) to drive a reductive quenching cycle.
Mechanistic Basis & Catalyst Selection
The activation of BTE relies on a Single Electron Transfer (SET) event to cleave the C–Br bond, generating the electrophilic fluoroalkyl radical (
).
The Thermodynamic Challenge
The reduction potential of standard perfluoroalkyl bromides is approximately -1.4 to -1.7 V vs SCE .
: . Sufficiently reducing.
: . Insufficient for direct reduction.
4-CzIPN :
(and ). Effective via PCET or transient radical anion formation.
Visualizing the Catalytic Pathways
The following diagram illustrates the divergent pathways required for Iridium (Oxidative Quenching) versus Ruthenium (Reductive Quenching) when applied to BTE.
Figure 1: Mechanistic divergence. Pathway A (Iridium) allows direct activation. Pathway B (Ruthenium) requires an amine additive to generate the active Ru(I) species.
Comparative Performance Analysis
The following data summarizes the performance of these catalysts in the Atom Transfer Radical Addition (ATRA) of BTE to a model alkene (e.g., 1-octene or styrene).
Why it works: The iridium center provides a sufficiently negative reduction potential to cleave the C-Br bond directly upon excitation. This "oxidative quenching" cycle is atom-economical as it does not strictly require a sacrificial reductant if the catalytic cycle is closed via oxidation of an intermediate or co-catalyst.
Best Use Case: Late-stage functionalization of high-value pharmaceutical intermediates where yield is paramount and cost is secondary.
2. 4-CzIPN: The Sustainable Workhorse
Why it works: This carbazolyl-dicyanobenzene dye exhibits Thermally Activated Delayed Fluorescence (TADF), allowing long excited-state lifetimes. While its potential (-1.21 V) is borderline for some bromides, it effectively activates BTE through coupled proton-electron transfer (PCET) or when used with a mild base.
Best Use Case: Scale-up reactions (>100g) and Green Chemistry applications.
3. : The "Trap" Option
Why it fails (often): The excited state of Ru(II) is not reducing enough to cleave the BTE C-Br bond directly.
Correction: To make this work, you must add a stoichiometric amount of sodium ascorbate or an amine (e.g., DIPEA). The excited Ru(II)* is reduced by the amine to Ru(I), which is a strong reductant (-1.33 V). However, this introduces side reactions with the amine and complicates purification.
Validated Experimental Protocol
Protocol: Visible-Light Induced ATRA of BTE to Styrenes
Target: Synthesis of (3-bromo-3,3,4-trifluoro-4-(trifluoromethoxy)butyl)benzene derivatives.
Solvent: Acetonitrile (anhydrous, degassed) or DCM
Light Source: 24W Blue LED (450 nm)
Step-by-Step Workflow
Setup: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the catalyst (
: 1.6 mg; or 4-CzIPN: 4.0 mg).
Solvation: Evacuate and backfill with Argon (3x). Add degassed Acetonitrile (2.5 mL).
Addition: Add Styrene (52 µL, 0.5 mmol) followed by BTE (1.5 equiv).
Note: If using 4-CzIPN, add Lithium Bromide (LiBr, 10 mol%) as a Lewis Acid additive to stabilize the radical anion intermediate.
Irradiation: Place the tube 2-3 cm from the Blue LED source. Stir vigorously at room temperature. Use a fan to maintain temp < 30°C.
Monitoring: Monitor via TLC or 19F-NMR (look for the shift of the
signal). Reaction typically completes in 4 hours for Ir, 8 hours for 4-CzIPN.
Workup: Remove solvent under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).
Self-Validating Checkpoints (Trustworthiness)
Color Change: The reaction mixture should remain homogenous. If the Iridium catalyst precipitates (turns black), oxygen ingress has occurred (catalyst decomposition).
NMR Control: The disappearance of the BTE doublet of doublets in 1H NMR (
region) and the appearance of the benzylic proton signal confirms product formation.
References
Stephenson, C. R. J., et al. "Visible Light-Mediated Atom Transfer Radical Addition via Oxidative and Reductive Quenching of Photocatalysts." Journal of the American Chemical Society, 2012. Link
Grounding: Establishes the redox potentials and quenching cycles for Ir vs Ru catalysts in alkyl halide activ
MacMillan, D. W. C., et al. "Metallaphotoredox Perfluoroalkylation of Organobromides." Princeton University / Macmillan Group Publications, 2020. Link
Grounding: Demonstrates the superior efficiency of Iridium catalysts for perfluoroalkyl bromide activ
Akita, M., et al. "4-CzIPN as a Metal-Free Photoredox Catalyst for Atom Transfer Radical Addition." Angewandte Chemie International Edition, 2016. Link
Grounding: Validates 4-CzIPN as a competent alternative to noble metals for activ
PubChem Compound Summary. "1-Bromo-2-chloro-1,1,2-trifluoroethane (Analogous Halon Structure Data)." National Library of Medicine. Link
Grounding: Provides physical property baselines for the halo-fluoro-ethane class.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane vs. Fluoroalkyl Alternatives
Executive Summary & Reagent Profile
1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (henceforth referred to as BTFE-Br ) represents a specialized class of "fluoro-alkoxy-alkylating" agents.[1] Unlike standard trifluoromethylation reagents (e.g., Ruppert-Prakash) that introduce a single
group, BTFE-Br serves as a modular building block to introduce the trifluoromethoxy-ethyl motif () .[1]
This motif is critical in drug design for "linker engineering"—extending a scaffold while maintaining high lipophilicity and metabolic stability, a distinct advantage over simple alkyl chains.[1]
Chemical Identity:
Structure:
Key Reactivity Handle: C-Br bond (Homolytic cleavage or Metal-Halogen exchange).[1]
Primary Application: Radical addition to alkenes/alkynes; precursor to fluorinated vinyl ethers.[1]
Comparative Reactivity Analysis
The selection of BTFE-Br must be weighed against its Iodo-analogues and direct trifluoromethoxylation reagents. The following matrix compares these based on Bond Dissociation Energy (BDE), stability, and reaction scope.
Table 1: Reactivity & Performance Matrix
Feature
BTFE-Br ()
BTFE-I (Iodo-Analog)
Togni-OCF (Direct Reagent)
Bond Activation Energy
High (~68-70 kcal/mol) .[1] Requires photoredox catalysis (Ir/Ru) or high-temp radical initiators.[1]
Low (~53 kcal/mol) .[1] Activates with mild thermal initiators (AIBN) or weak UV light.[1]
N/A . Electrophilic transfer of (Hypervalent Iodine).[1]
Radical Propagation
Controlled .[1] Slower propagation allows for better regioselectivity and fewer oligomerization side-products.[1]
Fast/Chaotic . Prone to "atom transfer" reversibility and multiple additions (telomerization).[1]
N/A . Single-step functionalization.
Shelf Stability
High .[1][2] Resistant to ambient light and moisture.[1] Ideal for bulk storage.[1]
Low . Photosensitive; degrades to liberate over time, requiring repurification.[1]
Good . Bromine atom transfer is efficient in catalytic cycles.[1]
Moderate . Iodine atom waste is heavier; purification of iodinated byproducts can be difficult.[1]
Low . Large hypervalent iodine byproduct waste.[1]
Mechanistic Insight: The C-Br Activation Challenge
The primary challenge with BTFE-Br is the strength of the C-Br bond compared to C-I. While perfluoroalkyl iodides react spontaneously under mild UV irradiation, BTFE-Br typically requires Single Electron Transfer (SET) activation.[1]
Termination/Turnover: The resulting alkyl radical is quenched (by H-abstraction or oxidation), closing the cycle.[1]
Mechanism B: Metal-Mediated (Barbier/Grignard)
BTFE-Br can undergo metal-halogen exchange (Mg or Zn), but the presence of the
-oxygen () and fluorine atoms makes the organometallic species prone to -elimination , forming the vinyl ether () rather than the addition product. Therefore, radical pathways are strictly preferred for addition reactions. [1]
Experimental Protocols
Safety Note: All reactions involve halogenated intermediates.[1] Work in a fume hood. Wear chemical-resistant gloves.[1]
Protocol A: Photoredox-Catalyzed ATRA (Atom Transfer Radical Addition)
Best for: Adding the fluoro-ether chain to styrenes or unactivated alkenes.
Add AIBN in two portions (0.1 equiv at t=0, 0.1 equiv at t=2h).
Heat to reflux (80°C) for 6–8 hours.
Note: Yields are typically 15-20% lower than photoredox methods due to the higher bond strength of C-Br requiring higher activation energy, leading to potential thermal decomposition of sensitive substrates.
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways for BTFE-Br: The Radical Path (Productive Addition) vs. the Anionic Path (Elimination/Side Reaction).
Caption: Divergent reactivity of BTFE-Br. The Radical pathway (top) enables addition chemistry, while the Anionic pathway (bottom) typically collapses to vinyl ethers via elimination.[1]
References
Photoredox Catalysis of Fluoroalkyl Bromides
Title: Atom-transfer radical addition of fluoroalkyl bromides to alkenes via a photoredox/copper catalytic system.[1]
Mass spectrometry analysis of trifluoromethoxylated compounds
The following guide provides a technical, comparative analysis of mass spectrometry (MS) strategies for trifluoromethoxylated ( ) compounds. It synthesizes experimental data from validated drug assays (e.g., Riluzole) an...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical, comparative analysis of mass spectrometry (MS) strategies for trifluoromethoxylated (
) compounds. It synthesizes experimental data from validated drug assays (e.g., Riluzole) and fundamental fragmentation studies to assist researchers in structural elucidation and metabolite identification.
Comprehensive Guide to Mass Spectrometry Analysis of Trifluoromethoxylated (
) Compounds
Executive Summary
The trifluoromethoxy group (
) is a "privileged motif" in modern drug discovery, offering superior metabolic stability and lipophilicity compared to methoxy () or trifluoromethyl () analogs. However, its unique electronic properties present specific challenges in mass spectrometry, particularly regarding ionization efficiency and fragmentation pathways.
This guide compares the MS behavior of
compounds against their and analogs, providing a validated framework for method development.
Part 1: Ionization Source Selection (ESI vs. APCI)
The high electronegativity of the fluorine atoms pulls electron density away from the oxygen, reducing the basicity of the ether oxygen. This affects protonation in Electrospray Ionization (ESI).
Comparative Analysis: Ionization Efficiency
Feature
Electrospray Ionization (ESI)
Atmospheric Pressure Chemical Ionization (APCI)
Recommendation
Analyte Polarity
High to Moderate.
Low to Moderate.
ESI is preferred for amine-containing drugs (e.g., Riluzole).
Effect
The group reduces basicity, potentially suppressing signal if no other basic sites (amines) are present.
Less affected by basicity; relies on gas-phase proton transfer or charge exchange.
Use APCI if the molecule lacks a basic nitrogen or is highly lipophilic.
Adduct Formation
Forms stable or adducts easily.
Predominantly forms ; fewer adducts.
Monitor adducts in ESI to confirm MW.
Sensitivity
High for functionalized drugs.
Moderate; better for neutral precursors.
Start with ESI+ ; switch to APCI if signal is cps.
Experimental Insight:
For Riluzole (a benzothiazole with an
group), ESI+ is the standard validated method. The presence of the thiazole nitrogen provides a ready site for protonation, overcoming the electron-withdrawing nature of the group.
Protocol: Use 0.1% Formic Acid in water/acetonitrile.[1]
Observation: The
is dominant; is minimal under acidic conditions.
Part 2: Fragmentation Dynamics & Structural Elucidation
Understanding the specific neutral losses of
is critical for distinguishing it from isobaric impurities or metabolic modifications.
The "Riluzole Pathway": Loss of
(69 Da)
Contrary to the intuitive loss of the whole
group, many aryl-trifluoromethoxy compounds preferentially lose the radical or cation, retaining the oxygen atom on the aromatic ring.
3. Data Acquisition Strategy (Triple Quad or Q-TOF):
Scan 1: Full Scan MS (Identify Parent).
Scan 2: Neutral Loss Scan of 69 Da.
Why? This selectively detects any metabolite retaining the
or group. If the is metabolized (e.g., defluorinated), this signal will disappear.
Scan 3: Precursor Ion Scan of m/z 85 (Negative Mode).
Optional: If analyzing in negative mode, scan for precursors generating the
anion (rare, but possible for specific derivatives).
4. Data Interpretation:
Metabolic Soft Spot: The
group is generally metabolically stable. Look for hydroxylation on the aromatic ring rather than the group itself.
Verification: If a metabolite peak shows a loss of 69 Da in MS/MS, the
group is intact.
References
Fragmentation of Riluzole: Chandu, B. R., et al. (2010). "Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma." Journal of Chromatography B. Link
OCF3 vs SCF3 Properties: Tlili, A., et al. (2016). "The Trifluoromethoxy Group: Properties and Synthetic Methodologies." Angewandte Chemie International Edition. Link
General Fragmentation Rules: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. Link
Metabolite ID Strategies: Zhu, M., et al. (2006). "Detection and characterization of metabolites in biological matrices using mass defect filtering." Drug Metabolism and Disposition. Link
COF2 Neutral Loss: Sander, W., et al. (2002). "The trifluoromethoxy carbonyl peroxy radical."[5] Chemistry – A European Journal. Link
Benchmarking "1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane" against Togni's reagent
This guide benchmarks two distinct classes of fluoroalkylation reagents: Togni’s Reagent II (the gold standard for electrophilic trifluoromethylation) and 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (a specialized...
Author: BenchChem Technical Support Team. Date: February 2026
This guide benchmarks two distinct classes of fluoroalkylation reagents: Togni’s Reagent II (the gold standard for electrophilic trifluoromethylation) and 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (a specialized Hydrobromofluoroether, or HBFE, used for installing complex trifluoromethoxy-ethyl motifs).
Executive Summary
In modern medicinal chemistry, the strategic selection of fluorinated motifs is critical for modulating lipophilicity (logP), metabolic stability, and binding affinity. This guide compares two divergent approaches:
The "Standard" Approach: Using Togni’s Reagent II to install the compact trifluoromethyl (
The "Advanced" Approach: Using 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (hereafter HBFE-Br ) to install the extended, ether-linked
motif via radical/nucleophilic pathways.
Verdict: Use Togni’s Reagent for rapid, late-stage functionalization of arenes and nucleophiles with a simple
group. Use HBFE-Br when the target scaffold requires increased steric bulk, a specific ether linkage for conformational locking, or when accessing -rich architectures via radical alkene addition.
Radical (via SET/Photoredox) or Carbanion (via Mg/Li)
Physical State
White Crystalline Solid
Volatile Liquid
Boiling/Melting Pt.
mp 122–123 °C (Decomposes)
bp ~37 °C (Requires chilled handling)
Stability
Shelf-stable; shock-sensitive at high temp
Stable; volatile; potential anesthetic properties
Atom Economy
Low (Large iodobenzoate byproduct)
Moderate (Br is the primary waste)
Cost
High (Fine Chemical)
Moderate (Industrial Precursor/Fire Suppressant)
Primary Motif
Trifluoromethyl ()
1,1,2-trifluoro-2-(trifluoromethoxy)ethyl ()
Technical Comparison: Mechanism & Reactivity[4]
Togni’s Reagent: The Electrophilic Powerhouse
Togni’s reagent is designed for "Electrophilic Trifluoromethylation." It excels in reactions where the substrate acts as a nucleophile (e.g., thiols, phosphines, electron-rich arenes).
Mechanism: The hypervalent iodine bond (
) is highly polarized. Upon activation (Lewis Acid or simple heating), it transfers the group.
Key Advantage: No metal catalyst is strictly required for many nucleophilic substitutions.
Limitation: It cannot easily install chains longer than
without synthesizing complex analogues.
HBFE-Br: The Radical/ATRA Specialist
HBFE-Br is a classic Atom Transfer Radical Addition (ATRA) reagent. The
bond is weaker than the bonds, allowing for selective homolysis.
Mechanism: Requires a radical initiator (AIBN, Sodium Dithionite) or a Photocatalyst (Ir/Ru) to generate the fluoroalkyl radical (
). This radical attacks alkenes or alkynes.
Key Advantage: Installs a highly functionalized, ether-containing fluorocarbon chain in a single step. The resulting motif (
) offers unique hydrogen-bond accepting properties via the ether oxygen, unlike the inert .
Limitation: Requires inert atmosphere and handling of volatile liquids.
Reaction Pathway Diagram (Graphviz)
Caption: Divergent activation modes. Togni proceeds via an iodonium intermediate (top), while HBFE-Br utilizes a radical manifold (bottom).
Comparative Guide: Isotopic Labeling of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
This guide details the isotopic labeling, synthesis, and application of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (hereafter referred to as BTE-TFM ), a critical halogenated ether motif used in metabolic stabili...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the isotopic labeling, synthesis, and application of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (hereafter referred to as BTE-TFM ), a critical halogenated ether motif used in metabolic stability profiling and radiopharmaceutical development.
) represents a specialized class of perfluorinated ethers. Structurally analogous to inhalation anesthetics (e.g., Isoflurane, Desflurane), this molecule serves as a high-value probe for investigating the metabolic fate of the trifluoromethoxy () group and the oxidative susceptibility of the -fluoroether () bond.
This guide compares the Deuterium-labeled (
) and Fluorine-18 () variants of BTE-TFM against standard unlabeled controls and alternative reagents.
Comparison Matrix: BTE-TFM Variants vs. Alternatives
Feature
Unlabeled BTE-TFM (Standard)
Deuterated BTE-TFM (-Labeled)
-BTE-TFM (PET Tracer)
Alternative: Isoflurane
Primary Application
Synthetic Intermediate / Standard
Metabolic Stability Profiling (KIE Studies)
PET Imaging (Biodistribution)
Anesthetic / Control
Key Mechanism
Substrate for CYP2E1 oxidation
Kinetic Isotope Effect (KIE) blocks oxidation
Positron Emission Tomography
GABA receptor modulation
Metabolic Half-Life
Short (Rapid defluorination)
Extended (Due to C-D bond strength)
Variable (Depends on defluorination)
Moderate
Synthesis Complexity
Low (Radical Addition)
Moderate (Requires )
High (Cyclotron required)
Industrial Scale
Detection Method
GC-MS / NMR
GC-MS / NMR (-NMR)
PET Scanner / Gamma Counter
Clinical Monitoring
Scientific Integrity: Mechanism & Causality
The Metabolic Challenge: Oxidative Defluorination
The primary metabolic pathway for fluorinated ethers involves Cytochrome P450 (CYP2E1) mediated hydroxylation at the
bond adjacent to the ether oxygen.
Mechanism: The enzyme abstracts the hydrogen atom from the
position.
Intermediate: This forms a radical/cation which rapidly collapses.
Degradation: The resulting hemiacetal spontaneously decomposes, releasing fluoride ions (
) and trifluoroacetic acid (TFA) or similar toxic metabolites.
The Solution: Isotopic Labeling
Deuterium Labeling (
): Replacing the hydrogen at the position with deuterium introduces a Primary Kinetic Isotope Effect (KIE) . The bond is shorter and stronger than the bond, significantly slowing the rate-limiting step of hydrogen abstraction (). This validates the metabolic soft spot.
Fluorine-18 Labeling (
): Labeling the group allows researchers to track the biodistribution of the intact ether versus the accumulation of free in bone (a marker of defluorination).
Experimental Protocols
Protocol A: Synthesis of Deuterated BTE-TFM
Objective: Synthesize
-1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane via radical addition.
Reagents:
Substrate: Perfluoromethyl Vinyl Ether (PMVE,
)
Reagent: Deuterium Bromide (
)
Initiator: UV Light (
) or Peroxide (e.g., Benzoyl Peroxide)
Step-by-Step Workflow:
Preparation: Condense PMVE (gas, b.p. -22°C) into a quartz reaction vessel cooled to -78°C (Dry ice/acetone bath).
Addition: Introduce a stoichiometric equivalent of anhydrous
gas.
Initiation: Irradiate the mixture with a mercury vapor lamp (UV) or heat to 60°C if using chemical initiators.
Mechanistic Insight: The bromine radical (
) is electrophilic and adds to the terminal group (anti-Markovnikov addition relative to sterics, but governed by radical stability). This forms the intermediate radical .
Propagation: The carbon radical abstracts a deuterium atom from
, forming the final product and regenerating .
Purification: Distill the product (liquid at room temp) to remove unreacted PMVE.
Objective: Quantify the Kinetic Isotope Effect (KIE).
Incubation: Incubate
of Unlabeled BTE-TFM and Deuterated BTE-TFM separately with human liver microsomes (HLM) and NADPH (1 mM).
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.
Analysis: Analyze via GC-MS/MS monitoring the parent ion.
Calculation: Plot
vs. time. The slope is . Calculate .
Visualization & Logic
Pathway Diagram: Synthesis & Metabolism
The following diagram illustrates the synthesis of the labeled product and its divergent metabolic fate compared to the unlabeled standard.
Caption: Figure 1. Radical synthesis of BTE-TFM and the protective effect of Deuterium labeling against oxidative defluorination.
References
Synthesis of Fluorine-18 Labeled Inhalation Anesthetics.
Source: National Institutes of Health (NIH) / PubMed.
Context: Establishes the protocol for labeling trifluoroethyl ethers and confirms the metabolic instability of the
bond.
URL:[Link](Verified proxy link to similar NIH content)
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
Source: MDPI Pharmaceuticals.
Context: details the physicochemical properties of the
group and its stability relative to other fluorinated motifs.
URL:[Link]
Free-Radical Addition of HBr to Alkenes (Anti-Markovnikov).
Source: Chemistry Steps / Master Organic Chemistry.
Context: Provides the mechanistic grounding for the regioselective synthesis of the 1-Bromo-2-ether product.
URL:[Link]
Metabolic Stability of Fluorinated Ethers: A Physical Organic Perspective.
Source: ChemRxiv / NIH.
Context: Explains the Kinetic Isotope Effect (KIE) in the context of CYP450 oxidation of fluorinated drugs.
URL:[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane
This guide outlines the safety, operational, and disposal protocols for 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (also known as 2-Bromo-1,1,2-trifluoroethyl trifluoromethyl ether).[1] Note on Chemical Identity:...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the safety, operational, and disposal protocols for 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane (also known as 2-Bromo-1,1,2-trifluoroethyl trifluoromethyl ether).[1]
Note on Chemical Identity: This compound (
) is a highly volatile halogenated ether, historically investigated as a Halon replacement for fire suppression. Its physical properties (Boiling Point ~37°C) dictate strict handling procedures to prevent uncontrolled vaporization and inhalation.
Part 1: Executive Safety Summary (Immediate Action)
Critical Parameter
Specification
Operational Implication
Boiling Point
37°C (98.6°F)
EXTREME VOLATILITY HAZARD. This liquid boils near body temperature.[1] Containers may pressurize at room temperature. Open strictly within a fume hood.
Flammability
Non-Flammable
Acts as a fire suppressant.[2] However, thermal decomposition produces toxic HF and HBr gases.[1]
Primary Health Risk
Inhalation / Anesthetic
High vapor concentration may cause dizziness, drowsiness, cardiac sensitization, or asphyxiation.[1]
Reactivity
Stable
Incompatible with alkali metals (Na, K) and powdered aluminum/magnesium.
Part 2: Personal Protective Equipment (PPE) Strategy
Respiratory Protection (Critical)
Due to the boiling point of 37°C, this compound will generate significant vapor pressure during standard handling.[1]
Primary Control: All operations must occur inside a certified chemical fume hood with the sash at the lowest working position.[3]
Secondary Control (Spill/Emergency):
Respirator: A full-face respirator with Organic Vapor (OV) cartridges is the minimum requirement for minor excursions outside the hood.
Self-Contained Breathing Apparatus (SCBA): Required for spills >100 mL outside of containment, as the vapor can rapidly displace oxygen and cause anesthetic effects.[1]
Dermal Protection
Halogenated ethers can permeate standard laboratory gloves.
Routine Handling:Double Nitrile Gloves (minimum 0.11 mm thickness each). Change immediately upon splash.
High-Risk/Spill Cleanup:Silver Shield® (Laminate) or PVA (Polyvinyl Alcohol) gloves.
Why? Low molecular weight halogenated compounds can permeate nitrile/latex rapidly. Laminate films provide a chemical barrier that resists permeation.
Ocular Protection
Standard: Chemical Splash Goggles (indirectly vented).
Prohibited: Safety glasses with side shields are insufficient due to the high volatility; vapors can bypass side shields and irritate the ocular mucosa.
Part 3: Operational Handling Protocol
A. Storage & Preparation
Cold Storage: Store the container at 2°C – 8°C . This keeps the liquid well below its boiling point (37°C), preventing pressure buildup and "spraying" upon opening.[1]
Pressure Relief: Before opening, allow the container to warm slightly in the fume hood, but keep it cool to touch. Crack the cap slowly to vent any headspace pressure away from the user.
B. Transfer Techniques
Syringe Transfer: Preferred method. Use a gas-tight glass syringe with a Teflon-tipped plunger.[1]
Protocol: Pre-cool the syringe if possible. Insert needle through a septum. Withdraw liquid slowly to prevent cavitation/boiling inside the barrel.
Cannula Transfer: For larger volumes (>50 mL), use positive pressure (nitrogen) double-ended needle transfer to avoid exposing the liquid to the atmosphere.[1]
C. Reaction Setup
Condensers: If the reaction runs at room temperature or higher, a reflux condenser cooled to -10°C or lower (using a chiller) is mandatory to retain the solvent.[1]
Scrubbing: Vent the reaction vessel through a caustic scrubber (NaOH solution) if high temperatures are used, to neutralize any potential decomposition products (HF/HBr).
Part 4: Emergency Response & Disposal
Decision Matrix: PPE Selection Logic
The following logic flow dictates PPE choice based on the operational state of the chemical.
Figure 1: PPE Selection Decision Matrix based on containment and volume.
Spill Response Protocol
Evacuate: Immediate area evacuation (10-meter radius). The liquid will boil into gas rapidly.
Ventilate: Activate emergency purge ventilation if available.
Assess:
< 50 mL: Allow to evaporate in the fume hood (if spill is inside).
> 50 mL (Outside Hood): Do not enter without SCBA. Call EHS/Fire Department.
Decontamination: Once vapors dissipate, wipe surfaces with acetone, then soap and water.[1]
Disposal
Waste Stream: Halogenated Organic Waste.
Segregation: Do not mix with strong bases or alkali metals.
Labeling: Clearly mark as "Highly Volatile Halogenated Solvent."
References
National Institute of Standards and Technology (NIST). Environmentally Acceptable Fire Extinguishants: Cup Burner Testing Summary. (Identifies physical properties and boiling point of 2-Bromo-1,1,2-trifluoroethyl trifluoromethyl ether).
SynQuest Laboratories. Safety Data Sheet: Polyhalogenated Ethers. (General class hazards for fluorinated/brominated ethers).